AZ1495
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-morpholin-4-ylcyclohexyl)-5-(oxan-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2/c1-3-17(26-7-11-28-12-8-26)4-2-16(1)25-21-19-18(15-5-9-27-10-6-15)13-22-20(19)23-14-24-21/h13-17H,1-12H2,(H2,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVYXMINSBMUHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=NC3=C2C(=CN3)C4CCOCC4)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AZ1495: A Deep Dive into its Mechanism of Action in Diffuse Large B-cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AZ1495, a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in the context of Diffuse Large B-cell Lymphoma (DLBCL). Particular focus is given to its activity in the Activated B-cell-like (ABC) subtype of DLBCL, a subtype often characterized by constitutive activation of the NF-κB signaling pathway.
Core Mechanism of Action: Targeting the Myddosome Signaling Cascade
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of IRAK4, a critical upstream kinase in the MyD88-dependent signaling pathway. In ABC-DLBCL, activating mutations in the MYD88 gene are common, leading to the spontaneous formation of the "Myddosome" complex, which includes MYD88, IRAK4, and IRAK1. This results in chronic activation of downstream signaling pathways, most notably the canonical NF-κB pathway, which is a key driver of lymphoma cell proliferation and survival.[1]
By inhibiting IRAK4, this compound effectively blocks the phosphorylation and activation of IRAK1, thereby preventing the subsequent downstream signaling events that lead to NF-κB activation.[1][2] This targeted inhibition ultimately leads to decreased proliferation and increased apoptosis in sensitive DLBCL cell lines.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound, highlighting its potency and cellular activity.
Table 1: Kinase Inhibition Profile of this compound [2]
| Target | Parameter | Value (μM) | Assay Type |
| IRAK4 | IC50 | 0.005 | Enzyme Assay |
| IRAK4 | IC50 | 0.052 | Cellular Assay |
| IRAK4 | Kd | 0.0007 | - |
| IRAK1 | IC50 | 0.023 | Enzyme Assay |
Table 2: In Vitro Cellular Activity of this compound in ABC-DLBCL Cell Lines [2]
| Cell Line | Effect | Concentration Range (μM) | Duration (hours) |
| ABC-DLBCL | Inhibition of NF-κB activation | Dose-dependent | - |
| ABC-DLBCL | Inhibition of cell growth | 0.001-100 | 72 |
| OCI-LY10 | Complete inhibition of NF-κB signaling (in combination with a BTK inhibitor) | 0-3.3 | 14 |
| OCI-LY10 | Induction of cell death (in combination with a BTK inhibitor) | 0-3.3 | 14 |
| OCI-LY10 | Inhibition of IκBα phosphorylation | Dose-dependent | - |
| OCI-LY10 | Induction of apoptosis (cleavage of caspase 3) (in combination with 10 nM ibrutinib) | Increasing concentrations | - |
Table 3: In Vivo Antitumor Activity of this compound [2]
| Animal Model | Treatment | Dosage | Outcome |
| ABC-DLBCL Mouse Model (OCI-LY10 cells) | This compound in combination with ibrutinib | 12.5 mg/kg (oral, daily) | Tumor regression |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.
Caption: Mechanism of action of this compound in the NF-κB signaling pathway.
Caption: General experimental workflow for evaluating this compound in DLBCL.
Experimental Protocols
While specific, detailed protocols for the experiments cited are not publicly available, the following outlines the general methodologies that would be employed to generate the data presented.
Kinase Inhibition Assays (IC50 Determination)
-
Objective: To determine the concentration of this compound required to inhibit 50% of the kinase activity of IRAK4 and IRAK1.
-
Methodology: Recombinant human IRAK4 and IRAK1 enzymes would be incubated with a specific substrate (e.g., a peptide or protein) and ATP in the presence of varying concentrations of this compound. The kinase activity is typically measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (incorporation of ³²P-ATP) or fluorescence/luminescence-based assays that detect ADP production or the phosphorylated product. The IC50 value is then calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Assays
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Cell Culture: DLBCL cell lines, such as OCI-LY10 (ABC subtype) and SUDHL2 (GCB subtype), would be cultured in appropriate media and conditions.
-
Cell Viability/Growth Inhibition Assay: Cells are seeded in multi-well plates and treated with a range of this compound concentrations for a specified duration (e.g., 72 hours). Cell viability is assessed using colorimetric assays (e.g., MTT, XTT) or luminescence-based assays (e.g., CellTiter-Glo) that measure metabolic activity or ATP content, respectively.
-
NF-κB Activation Assays:
-
Western Blot for Phospho-IκBα: Cells are treated with this compound for a defined period, after which cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of IκBα. A decrease in phospho-IκBα indicates inhibition of the NF-κB pathway.
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NF-κB Reporter Assay: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. Following treatment with this compound, the reporter gene expression is quantified, with a decrease indicating reduced NF-κB transcriptional activity.
-
-
Apoptosis Assays:
-
Caspase Activity Assay: To measure the activity of executioner caspases like caspase-3, a luminogenic or fluorogenic substrate for the specific caspase is added to the treated cells. The resulting signal is proportional to the caspase activity.
-
Annexin V Staining: Apoptotic cells expose phosphatidylserine on their outer cell membrane. These cells can be detected by flow cytometry after staining with fluorescently labeled Annexin V.
-
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously injected with a suspension of DLBCL cells (e.g., OCI-LY10).
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Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound alone, ibrutinib alone, and the combination of this compound and ibrutinib). The drugs are administered orally at specified doses and schedules.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound is a potent inhibitor of IRAK4 with significant preclinical activity in ABC-DLBCL models. Its mechanism of action, centered on the inhibition of the constitutively active NF-κB pathway, provides a strong rationale for its further development, particularly in combination with other targeted agents like BTK inhibitors. The available data underscores the therapeutic potential of targeting the Myddosome signaling complex in this aggressive lymphoma subtype.
References
AZ1495: A Deep Dive into IRAK4 and IRAK1 Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of AZ1495, a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This compound also demonstrates significant activity against IRAK1, another key kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. This document collates available quantitative data, details relevant experimental methodologies, and illustrates the core signaling pathways and experimental workflows.
Executive Summary
This compound is a weak base compound that has shown promise in preclinical studies, particularly for conditions like diffuse large B-cell lymphoma (DLBCL)[1]. It exhibits a favorable physicochemical and kinase selectivity profile, with low nanomolar potency against IRAK4 and IRAK1[1][2][3][4][5][6][7][8]. This dual activity is significant as both kinases are critical mediators of the inflammatory response. Understanding the precise selectivity and mechanism of action of this compound is crucial for its development as a therapeutic agent.
Quantitative Kinase Inhibition Profile
The inhibitory activity of this compound against IRAK4 and IRAK1 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available.
Table 1: this compound Inhibition of IRAK Family Kinases
| Target | Assay Type | Metric | Value (nM) |
| IRAK4 | Enzymatic | IC50 | 5[1][2][6] |
| IRAK4 | Cellular | IC50 | 52[1] |
| IRAK4 | Binding | Kd | 0.7[1][3][5][7][9] |
| IRAK1 | Enzymatic | IC50 | 23[1][2][3][4][5][6][7][8] |
| IRAK1 | Enzymatic | IC50 | 24[10] |
Table 2: Selectivity Profile of this compound Against Other Kinases
A kinome scan of 275 kinases at a concentration of 0.1 µM this compound revealed off-target activity, primarily against the CLK family and haspin kinase. Follow-up concentration-response experiments confirmed these findings.[9]
| Off-Target | Metric | Value (nM) |
| CLK2 | IC50 | 5[9] |
| Haspin | IC50 | 4[9] |
| CLK4 | IC50 | 8[9] |
| CLK1 | IC50 | 50[9] |
Signaling Pathway Context
IRAK4 and IRAK1 are central components of the Myddosome, a signaling complex that forms downstream of TLR and IL-1R activation. This pathway plays a critical role in the innate immune system, leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.
Figure 1: Simplified IRAK signaling pathway illustrating the points of inhibition by this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the kinase selectivity of this compound.
Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified enzyme. Several platforms are commonly used for this purpose.
1. Transcreener® ADP² Kinase Assay
This assay provides a universal method for measuring the activity of any ADP-producing enzyme, including kinases. It directly measures the ADP generated during the enzymatic reaction.
-
Principle: The assay relies on a highly specific antibody that differentiates between ADP and ATP. A fluorescent tracer is displaced from the antibody by the ADP produced in the kinase reaction, leading to a change in its fluorescent properties.
-
Workflow:
-
Kinase Reaction: Recombinant IRAK4 or IRAK1 is incubated with a suitable substrate (e.g., a synthesized peptide) and ATP. The reaction is allowed to proceed for a defined period (e.g., 90 minutes) to achieve a target conversion of ATP to ADP (e.g., 10%)[11].
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Detection: The Transcreener® ADP² detection reagent, containing the ADP antibody and tracer, is added to the reaction mixture.
-
Signal Measurement: The fluorescence polarization or intensity is measured on a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
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Inhibitor Profiling: To determine IC50 values, the assay is performed with varying concentrations of the inhibitor (this compound).
-
Figure 2: General workflow for the Transcreener® ADP² Kinase Assay.
2. ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.
-
Principle: The assay is performed in two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction.
-
Workflow:
-
Kinase Reaction: The kinase, substrate, ATP, and inhibitor are incubated together.
-
ADP-Glo™ Reagent Addition: This reagent stops the kinase reaction and depletes the remaining ATP.
-
Kinase Detection Reagent Addition: This reagent converts ADP to ATP and contains the luciferase/luciferin mixture to generate a luminescent signal.
-
Signal Measurement: Luminescence is measured, which is directly proportional to the initial kinase activity.
-
Binding Assays
Binding assays measure the direct interaction between a compound and a kinase, providing a measure of binding affinity (e.g., Kd).
LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
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Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive tracer that also binds to the kinase. When both are bound, FRET occurs between the Eu donor and the Alexa Fluor® 647 acceptor. An inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.
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Workflow:
-
Assay Mix: The kinase, Eu-labeled antibody, and tracer are combined with varying concentrations of the inhibitor.
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Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Signal Measurement: The TR-FRET signal is measured. The decrease in signal correlates with the displacement of the tracer by the inhibitor.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. interleukin-1 receptor associated kinase 4 (IRAK4) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.chemscene.com [file.chemscene.com]
- 9. Probe IRAK4-IN-28 | Chemical Probes Portal [chemicalprobes.org]
- 10. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
The Role of AZ1495 in Innate Immunity and Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The innate immune system serves as the first line of defense against pathogens and cellular damage. A critical mediator in this intricate network is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a serine/threonine kinase that functions as a master regulator of Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. Dysregulation of these pathways is implicated in a multitude of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of AZ1495, a potent and selective small molecule inhibitor of IRAK4. We will explore its mechanism of action, present key preclinical data, and provide detailed experimental protocols for its characterization, offering a comprehensive resource for researchers in immunology and drug discovery.
Introduction: IRAK4, a Central Node in Innate Immunity
The innate immune system relies on pattern recognition receptors (PRRs), such as TLRs, to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon ligand binding, most TLRs and the IL-1R family recruit the adaptor protein MyD88, initiating the formation of a signaling complex known as the Myddosome.[1][2] At the apex of this complex lies IRAK4, the "master IRAK," whose kinase activity is indispensable for the downstream propagation of inflammatory signals.[3][4]
IRAK4 activates other members of the IRAK family, leading to the recruitment of TRAF6 and the subsequent activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1) via the MAPK pathway.[1][2] This cascade culminates in the production of a wide array of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β, which are crucial for orchestrating an effective immune response but can be detrimental when chronically activated.[1] Given its pivotal role, targeting IRAK4 kinase activity with small molecule inhibitors represents a promising therapeutic strategy for a range of inflammatory and autoimmune disorders.[4][5]
This compound is a potent, orally active small molecule inhibitor of IRAK4.[6] This guide will detail the mechanism by which this compound modulates innate immune responses and provide the technical framework for its preclinical evaluation.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IRAK4. By binding to the ATP-binding site of the IRAK4 kinase domain, this compound prevents the phosphorylation and subsequent activation of downstream substrates, including IRAK1.[6] This action effectively halts the signaling cascade originating from TLRs and IL-1Rs, leading to a significant reduction in the production of inflammatory mediators. The inhibition of IRAK4 kinase activity has been shown to be critical for its function in TLR-dependent immune responses.[7]
The following diagram illustrates the TLR4/IL-1R signaling pathway and the point of intervention for this compound.
Quantitative Data Presentation
The efficacy of this compound has been quantified through various in vitro assays. The data below summarizes its inhibitory potency and selectivity.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Target/Assay | Value (µM) |
| IC50 | IRAK4 (Enzymatic Assay) | 0.005 |
| IC50 | IRAK1 (Enzymatic Assay) | 0.023 |
| Kd | IRAK4 | 0.0007 |
| IC50 | NF-κB Activation (Cellular Assay) | 0.052 |
Data compiled from publicly available sources.[6]
Table 2: Preclinical Pharmacokinetics of this compound in Rat
| Route | Dose (mg/kg) | Clearance (mL/min/kg) | Bioavailability |
| IV | 2 | 75 | N/A |
| Oral | 5 | N/A | Low |
Data compiled from publicly available sources.[6] The high clearance and low oral bioavailability in rats suggest a significant first-pass metabolism effect.[6]
Experimental Protocols
In Vitro IRAK4 Kinase Inhibition Assay (Biochemical)
This protocol describes a method to determine the IC50 of this compound against purified IRAK4 enzyme. A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like ADP-Glo™.
Objective: To measure the concentration-dependent inhibition of IRAK4 kinase activity by this compound.
Materials:
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Recombinant human IRAK4 enzyme (e.g., GST-tagged)
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Kinase substrate (e.g., Myelin Basic Protein, MBP, or a specific peptide)
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ATP
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Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
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This compound stock solution (in DMSO)
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ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
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384-well, low-volume, white plates
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Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM, followed by 10-point, 3-fold serial dilutions. Further dilute these in Kinase Assay Buffer to achieve the final desired assay concentrations. Include a DMSO-only control (vehicle control).
-
Enzyme and Substrate Preparation: Dilute IRAK4 enzyme and the substrate/ATP mixture in Kinase Assay Buffer to a 2X working concentration. The final concentrations should be optimized based on enzyme lot activity and desired assay window (e.g., 5-10 ng/well IRAK4, 25 µM ATP).
-
Assay Reaction:
-
Add 2.5 µL of the diluted this compound or vehicle control to the wells of the 384-well plate.
-
Add 2.5 µL of the 2X IRAK4 enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to each well.
-
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
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Data Analysis:
-
Subtract the background (no enzyme control) from all wells.
-
Normalize the data to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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In Vivo Lipopolysaccharide (LPS)-Induced Cytokine Release Model
This protocol describes a standard pharmacodynamic model to assess the in vivo efficacy of this compound in inhibiting a TLR4-mediated inflammatory response.
Objective: To evaluate the ability of this compound to suppress the systemic release of TNF-α and other cytokines following an LPS challenge in mice.
Materials:
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Female C57BL/6 mice (8-10 weeks old)
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This compound formulation for oral gavage (e.g., in 0.5% methylcellulose)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4) dissolved in sterile saline
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Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes or syringes)
-
ELISA or multiplex assay kits for murine TNF-α and IL-6
Procedure:
-
Acclimation: Acclimate animals for at least one week prior to the experiment.
-
Compound Administration:
-
Group animals (n=5-8 per group).
-
Administer this compound or vehicle control via oral gavage at desired doses (e.g., 1, 3, 10, 30 mg/kg). The timing of administration should be based on the compound's pharmacokinetic profile (e.g., 1-2 hours pre-LPS challenge).
-
-
LPS Challenge:
-
At the designated time post-compound administration, inject mice intraperitoneally (i.p.) with LPS (e.g., 0.1-1 mg/kg).
-
-
Blood Collection:
-
At the time of peak cytokine response (typically 1.5-2 hours post-LPS for TNF-α), collect blood via terminal cardiac puncture under deep anesthesia.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate plasma.
-
-
Cytokine Analysis:
-
Store plasma at -80°C until analysis.
-
Quantify the concentration of TNF-α and/or IL-6 in the plasma samples using a validated ELISA or multiplex assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean cytokine concentration for each treatment group.
-
Determine the percent inhibition of cytokine release for each this compound dose group relative to the vehicle-treated, LPS-challenged group.
-
Analyze data for statistical significance using an appropriate test (e.g., one-way ANOVA with post-hoc analysis).
-
Conclusion
This compound is a potent inhibitor of IRAK4, a master kinase that governs inflammatory signaling downstream of TLRs and IL-1Rs. By blocking the kinase activity of IRAK4, this compound effectively abrogates the production of key pro-inflammatory cytokines, representing a targeted approach to modulating innate immunity. The data and protocols presented in this guide provide a foundational framework for researchers and drug developers to further investigate the therapeutic potential of this compound and other IRAK4 inhibitors in a variety of inflammatory and autoimmune conditions.
References
- 1. Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. IRAK-4 inhibitors for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
AZ1495: A Potent IRAK4 Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ1495 is a potent and orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a critical upstream kinase in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, IRAK4 is a key therapeutic target for a range of inflammatory diseases and certain cancers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and relevant signaling pathways are also presented to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound, a weak base, possesses a pyrazolopyrimidine core, a common scaffold for kinase inhibitors. Its chemical structure and key physicochemical properties are summarized below.
| Property | Value | Reference |
| Chemical Structure | C21H31N5O2 | [1] |
| Molecular Formula | C21H31N5O2 | [1] |
| Molecular Weight | 385.5 g/mol | [1] |
| CAS Number | 2196204-23-4 | [1] |
| Appearance | Powder | [1] |
| Solubility | Soluble in DMSO (≥ 5 mg/mL), Insoluble in water and ethanol | [1] |
| Description | A weak base | [2] |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of IRAK4 and also exhibits activity against IRAK1. The inhibition of IRAK4 kinase activity disrupts the downstream signaling cascade, leading to the suppression of pro-inflammatory cytokine production and induction of apoptosis in certain cancer cell lines.
Kinase Inhibition
| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| IRAK4 | Enzymatic Assay | 5 | 0.7 | [1][2] |
| IRAK1 | Enzymatic Assay | 23 | - | [1][2] |
| IRAK4 | Cellular Assay | 52 | - | [2] |
Cellular Activity
This compound has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell survival, in a dose-dependent manner in activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines.[2] This inhibition of NF-κB signaling can induce cell death, particularly when used in combination with other targeted agents like BTK inhibitors.[2]
In Vivo Activity
In a mouse model of ABC-DLBCL, oral administration of this compound in combination with the BTK inhibitor ibrutinib led to tumor regression.[2]
Signaling Pathway
This compound targets the IRAK4 kinase within the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs. The binding of a ligand (e.g., a pathogen-associated molecular pattern or an interleukin) to its receptor triggers the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates IRAK1, leading to a downstream cascade that culminates in the activation of the transcription factor NF-κB and the production of inflammatory cytokines.
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Representative Synthesis of a Pyrazolopyrimidine IRAK4 Inhibitor
While the precise synthetic route for this compound is proprietary, a general method for the synthesis of similar pyrazolopyrimidine IRAK4 inhibitors often involves the condensation of a substituted pyrazole with a pyrimidine derivative, followed by functional group manipulations to introduce the desired side chains.
Caption: A generalized workflow for the synthesis of pyrazolopyrimidine inhibitors.
IRAK4 Kinase Inhibition Assay (Luminescent)
This protocol is based on the principle of measuring the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
-
Reagent Preparation :
-
Prepare a 1x kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute recombinant human IRAK4 enzyme to the desired concentration in kinase assay buffer.
-
Prepare a solution of the kinase substrate (e.g., Myelin Basic Protein) and ATP in kinase assay buffer.
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase assay buffer.
-
-
Assay Procedure (96-well plate format) :
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of the IRAK4 enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure ADP formation using a commercial ADP detection kit (e.g., ADP-Glo™) according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
NF-κB Cellular Assay (Reporter Gene)
This assay measures the activity of the NF-κB signaling pathway in cells.
-
Cell Culture and Transfection :
-
Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.
-
Co-transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase).
-
-
Assay Procedure :
-
Seed the transfected cells into a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of this compound for a specified pre-incubation time.
-
Stimulate the cells with an NF-κB activator (e.g., IL-1β or LPS) for a defined period.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis :
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound compared to the stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
In Vivo Pharmacokinetic Study Workflow
The following represents a general workflow for assessing the pharmacokinetic properties of a compound like this compound in preclinical animal models.
Caption: A generalized workflow for in vivo pharmacokinetic studies.
Oral Administration (Rat) :
-
Fast male Sprague-Dawley rats overnight.
-
Administer this compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), by oral gavage at a specific dose (e.g., 5 mg/kg).[2]
-
Collect blood samples from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
Intravenous Administration (Dog) :
-
Administer this compound, dissolved in a suitable vehicle, as an intravenous bolus injection into the cephalic vein of beagle dogs at a specific dose (e.g., 1 mg/kg).[2]
-
Collect blood samples from the contralateral cephalic vein at various time points.
-
Process and store the plasma samples as described for the rat study.
Sample Analysis and Pharmacokinetic Calculations :
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as clearance (Cl), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%) using non-compartmental analysis.
Conclusion
This compound is a potent and selective IRAK4 inhibitor with demonstrated in vitro and in vivo activity. Its favorable physicochemical and pharmacological profiles make it a valuable research tool for investigating the role of IRAK4 in various disease states and a promising lead compound for the development of novel therapeutics. The experimental protocols and pathway information provided in this guide are intended to facilitate further exploration of this compound and its potential clinical applications.
Disclaimer: this compound is for research use only and is not for human or veterinary use. The information provided in this document is for technical guidance and informational purposes only.
References
AZ1495: A Technical Guide to a Potent IRAK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ1495 is a potent, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This document provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound. It includes a summary of its inhibitory activity, mechanism of action through the NF-κB signaling pathway, and its potential therapeutic application in cancers such as Diffuse Large B-cell Lymphoma (DLBCL). Detailed experimental methodologies for key assays and relevant signaling pathway diagrams are provided to support further research and development efforts.
Introduction
The Interleukin-1 Receptor (IL-1R) and Toll-like Receptor (TLR) signaling pathways are critical components of the innate immune system. Dysregulation of these pathways is implicated in the pathogenesis of various inflammatory diseases and cancers. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signal transduction of both IL-1R and TLRs. Upon receptor activation, IRAK4 forms a complex with MyD88 and other IRAK family members, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.[1][2]
Given its central role in these pathways, IRAK4 has emerged as a compelling therapeutic target for a range of diseases. This compound, also known as compound 28, was developed as a potent and selective inhibitor of IRAK4.[2][3] This guide details the preclinical development and scientific foundation for the investigation of this compound.
Discovery and Development
While a specific publication detailing the initial synthesis and discovery of this compound by AstraZeneca is not publicly available, its development can be understood within the broader context of extensive research into small molecule inhibitors of IRAK4.[1] The discovery process for such inhibitors typically involves high-throughput screening of compound libraries followed by structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. This compound emerged from such efforts as a potent inhibitor of IRAK4 with a favorable preclinical profile.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (µM) | Kd (µM) | Reference |
| IRAK4 | Enzymatic Assay | 0.005 | 0.0007 | [2] |
| IRAK1 | Enzymatic Assay | 0.023 | - | [2] |
| IRAK4 | Cellular Assay | 0.052 | - | [2] |
Table 2: Cellular Activity of this compound in ABC-DLBCL Cell Lines
| Cell Line | Effect | Concentration Range (µM) | Duration (h) | Reference |
| OCI-LY10 | Inhibition of NF-κB activation | 0.001-100 | 72 | [2] |
| ABC-DLBCL | Inhibition of cell growth | 0.001-100 | 72 | [2] |
| OCI-LY10 | Induction of cell death (in combination with a BTK inhibitor) | 0-3.3 | 14 | [2] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Dose (mg/kg) | Reference |
| Clearance (Cl) | 75 mL/min/kg | Intravenous | 2 | [4] |
| Predicted Clearance (from hepatocyte data) | 42 mL/min/kg | - | - | [4] |
| Bioavailability | Low | Oral | 5 | [4] |
Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway
The following diagram illustrates the canonical IRAK4 signaling pathway leading to NF-κB activation. This compound acts by inhibiting the kinase activity of IRAK4, thereby blocking downstream signaling.
Caption: IRAK4 signaling pathway leading to NF-κB activation and its inhibition by this compound.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 of an inhibitor like this compound.
Caption: Workflow for an in vitro kinase assay to determine inhibitor potency.
Experimental Protocols
IRAK4 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol is a representative method for determining the in vitro potency of this compound against IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
TR-FRET substrate (e.g., ULight™-labeled peptide)
-
Europium-labeled anti-phospho-substrate antibody
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
This compound
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the IRAK4 enzyme to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the ULight™-labeled substrate. The final ATP concentration should be at or near the Km for IRAK4.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a detection mix containing EDTA and the Europium-labeled anti-phospho-substrate antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 620 nm (Europium) and 665 nm (ULight™).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the percent inhibition as a function of this compound concentration to determine the IC50 value.
OCI-LY10 Cell Viability Assay
This protocol describes a general method for assessing the effect of this compound on the viability of the OCI-LY10 DLBCL cell line.
Materials:
-
OCI-LY10 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Seed OCI-LY10 cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound or vehicle to the cells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability relative to the vehicle-treated control and plot the results to determine the GI50 (concentration for 50% growth inhibition).
OCI-LY10 Xenograft Mouse Model
This protocol outlines a representative in vivo study to evaluate the anti-tumor efficacy of this compound, alone or in combination with a BTK inhibitor like ibrutinib.
Materials:
-
Female immunodeficient mice (e.g., NOD-scid gamma)
-
OCI-LY10 cells
-
Matrigel
-
This compound formulated for oral administration
-
Ibrutinib formulated for oral administration
-
Vehicle control
Procedure:
-
Subcutaneously implant OCI-LY10 cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound alone, ibrutinib alone, this compound + ibrutinib).
-
Administer the respective treatments orally, once daily, for a specified duration (e.g., 21 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Analyze the tumor growth inhibition for each treatment group compared to the vehicle control.
Clinical Development
As of the latest available information, there are no registered clinical trials specifically investigating this compound. The preclinical data suggests its potential for further development, particularly in the context of MYD88-mutated lymphomas.
Conclusion
This compound is a potent and selective inhibitor of IRAK4 with demonstrated preclinical activity in models of Diffuse Large B-cell Lymphoma. Its mechanism of action, involving the inhibition of the NF-κB signaling pathway, provides a strong rationale for its investigation as a therapeutic agent in cancers driven by aberrant IL-1R/TLR signaling. The data and protocols presented in this guide offer a foundation for further research into the therapeutic potential of this compound and other IRAK4 inhibitors.
References
The Potent IRAK4 Inhibitor AZ1495: A Technical Guide to its Effects on MyD88 Mutant Lymphoma Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myeloid differentiation primary response 88 (MyD88) is a critical adaptor protein in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. Somatic mutations in MyD88, particularly the L265P variant, are highly prevalent in several B-cell malignancies, including the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). These mutations lead to constitutive activation of the Myddosome complex, downstream signaling through Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and ultimately the activation of NF-κB, a key transcription factor promoting cell survival and proliferation. AZ1495 is a potent, orally active inhibitor of IRAK4, showing significant preclinical activity in MyD88-mutant lymphoma models. This technical guide provides an in-depth overview of the effects of this compound on MyD88 mutant lymphoma cells, including detailed experimental protocols and a summary of key quantitative data.
Introduction to MyD88 Mutant Lymphoma and the Role of IRAK4
The discovery of the recurrent MyD88 L265P mutation in a significant percentage of ABC DLBCL cases has identified a key driver of lymphomagenesis.[1][2][3] This gain-of-function mutation leads to spontaneous and constitutive activation of the MyD88 signaling pathway, resulting in chronic activation of NF-κB.[4][5] This aberrant signaling is crucial for the survival and proliferation of these lymphoma cells, making the pathway an attractive target for therapeutic intervention.
IRAK4 is a serine/threonine kinase that plays a pivotal role as the most upstream kinase in the MyD88 signaling cascade. Its kinase activity is essential for the phosphorylation and activation of downstream targets, including IRAK1, which ultimately leads to the activation of the IKK complex and subsequent NF-κB activation.[5] Therefore, inhibiting IRAK4 presents a promising strategy to specifically target the oncogenic signaling driven by MyD88 mutations.
This compound: A Potent IRAK4 Inhibitor
This compound is a small molecule inhibitor with high potency against IRAK4. It has demonstrated the ability to penetrate the central nervous system, making it a candidate for treating CNS lymphomas.[6] Preclinical studies have shown that this compound can effectively antagonize NF-κB activation and delay tumor progression in in vivo models of MyD88 mutant lymphoma.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data on the effects of this compound on MyD88 mutant lymphoma cells.
| Parameter | Cell Line | MyD88 Mutation | Value | Assay | Reference |
| IC50 (IRAK4 kinase activity) | - | - | 5 nM | Biochemical Assay | [6] |
| IC50 (IRAK1 kinase activity) | - | - | 23 nM | Biochemical Assay | [6] |
| Tumor Growth Inhibition | OCI-Ly10 Xenograft | L265P | >2-fold delay in progression | In vivo Bioluminescence Imaging | [6] |
| Overall Survival | Patient-Derived PCNSL Xenograft | L265P | >2-fold increase in median OS | In vivo Survival Study | [6] |
| CNS Penetration (Brain/Plasma Ratio) | Mouse | - | 0.8 | Pharmacokinetic Analysis | [6] |
Note: Further specific quantitative data on cell viability (IC50), apoptosis rates, and dose-dependent inhibition of downstream signaling in specific cell lines were not available in the public domain at the time of this review.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Cell Lines and Culture
-
Cell Lines:
-
OCI-Ly10: A human DLBCL cell line harboring the MyD88 L265P mutation.
-
OCI-Ly3: A human DLBCL cell line also carrying the MyD88 L265P mutation.
-
-
Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and for OCI-Ly3, 50 µM 2-mercaptoethanol. Some protocols may use 10% FBS for OCI-Ly10.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are typically split every 2-4 days to maintain a density of 0.1-1.0 x 10^6 cells/mL.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Procedure:
-
Seed lymphoma cells (e.g., OCI-Ly10, OCI-Ly3) in a 96-well opaque-walled plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log concentration of this compound.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed lymphoma cells in a 6-well plate and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24, 48, or 72 hours).
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of key proteins in the MyD88 signaling pathway.
-
Procedure:
-
Cell Lysis:
-
Treat lymphoma cells with this compound for the desired time.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Phospho-IRAK1 (Thr209)
-
Total IRAK1
-
Phospho-p65 (Ser536)
-
Total p65
-
Cleaved Caspase-3
-
PARP
-
β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
-
NF-κB Reporter Assay (Luciferase Assay)
This assay measures the transcriptional activity of NF-κB.
-
Procedure:
-
Transfect lymphoma cells with a luciferase reporter plasmid containing NF-κB response elements. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
After 24 hours, treat the transfected cells with this compound or vehicle control.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.
-
Signaling Pathways and Experimental Workflows
MyD88 Signaling Pathway and Inhibition by this compound
Caption: MyD88 signaling pathway and the inhibitory action of this compound on IRAK4.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. ch.promega.com [ch.promega.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 5. Leibniz Institute DSMZ: Details [dsmz.de]
- 6. Protocol Library | Collaborate and Share [protocols.opentrons.com]
The Central Role of IRAK4 in Toll-Like Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) stands as a critical serine/threonine kinase at the apex of the signaling cascade initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). Its central role in orchestrating the innate immune response has positioned it as a key therapeutic target for a spectrum of inflammatory diseases and cancers. This technical guide provides an in-depth exploration of IRAK4's function in TLR signaling, offering a comprehensive overview of its mechanism of action, downstream effects, and the experimental methodologies employed to investigate its activity. Quantitative data on its enzymatic activity and inhibition are presented, alongside detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visually articulated through detailed diagrams to facilitate a deeper understanding of this pivotal kinase.
Introduction: IRAK4 as a Master Regulator of Innate Immunity
The innate immune system provides the first line of defense against invading pathogens. This response is largely mediated by pattern recognition receptors (PRRs), among which the Toll-like receptors (TLRs) are paramount. TLRs recognize conserved pathogen-associated molecular patterns (PAMPs), triggering a signaling cascade that culminates in the production of pro-inflammatory cytokines and the activation of adaptive immunity.[1]
At the heart of most TLR signaling pathways lies the MyD88-dependent pathway. Upon ligand binding, TLRs recruit the adaptor protein MyD88, initiating the assembly of a higher-order signaling complex known as the Myddosome.[2][3] Interleukin-1 receptor-associated kinase 4 (IRAK4) is the first kinase recruited to the Myddosome, placing it in a crucial upstream position to initiate the downstream signaling cascade.[1] IRAK4's essential role is underscored by the fact that individuals with IRAK4 deficiency exhibit profound susceptibility to bacterial infections.[1]
IRAK4 is a serine/threonine kinase composed of an N-terminal death domain (DD), which mediates its interaction with MyD88, and a C-terminal kinase domain responsible for its enzymatic activity.[1] Its activation within the Myddosome leads to the phosphorylation and activation of other IRAK family members, namely IRAK1 and IRAK2, which then propagate the signal to downstream effectors, ultimately leading to the activation of transcription factors such as NF-κB and AP-1.[4]
The kinase activity of IRAK4 is indispensable for a robust inflammatory response. Studies utilizing kinase-dead knock-in mice have demonstrated a severe impairment in cytokine production and resistance to septic shock upon TLR stimulation.[5] This critical enzymatic function, coupled with its strategic position in the signaling pathway, has made IRAK4 a highly attractive target for the development of small molecule inhibitors aimed at mitigating inflammatory and autoimmune disorders, as well as certain cancers.[6]
The TLR/IRAK4 Signaling Pathway
The canonical TLR signaling pathway leading to inflammation is a well-orchestrated series of molecular interactions. The binding of a PAMP to its cognate TLR initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. MyD88, in turn, recruits IRAK4 through homotypic death domain interactions. This event seeds the formation of the Myddosome, a helical signaling complex with a defined stoichiometry of MyD88, IRAK4, and either IRAK1 or IRAK2 molecules.[2][3]
Within the Myddosome, IRAK4 undergoes autophosphorylation, which is a critical step for its full activation.[7] Activated IRAK4 then phosphorylates IRAK1, leading to a conformational change that allows IRAK1 to dissociate from the complex.[4] Once released, phosphorylated IRAK1 interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction facilitates the K63-linked polyubiquitination of TRAF6 and other substrates, creating a scaffold for the recruitment of the TAK1 complex (composed of TAK1, TAB1, and TAB2).
The TAK1 complex then activates two major downstream pathways:
-
The NF-κB Pathway: TAK1 phosphorylates and activates the IκB kinase (IKK) complex (IKKα, IKKβ, and NEMO). The IKK complex, in turn, phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. The degradation of IκBα releases the NF-κB transcription factor (a heterodimer of p50 and p65), allowing it to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.
-
The MAPK Pathway: TAK1 also activates several mitogen-activated protein kinase (MAPK) cascades, including the JNK, p38, and ERK pathways. These pathways lead to the activation of other transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), which cooperate with NF-κB to regulate the expression of inflammatory genes.
Quantitative Data on IRAK4 Activity and Inhibition
The enzymatic activity of IRAK4 is a key determinant of its biological function. The following tables summarize important quantitative data related to IRAK4's kinase activity and the potency of various small molecule inhibitors.
Table 1: Kinetic Parameters of Human IRAK4
| Parameter | Value | Substrate | Conditions | Reference |
| ATP Km | 13.6 µM | Histone H2B | Radiometric assay, 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT, 2.5 µg/50 µl PEG20,000 | [8][9] |
| Specific Activity | 39 nmol/min/mg | Myelin Basic Protein (MBP) | ADP-Glo™ format assay, 25µM ATP, 40 minutes, ambient temperature | [10] |
Table 2: IC50 Values of Selected IRAK4 Inhibitors
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| PF-06650833 (Zimlovisertib) | 0.52 | In vitro kinase assay | [11] |
| BAY 1834845 (Zabedosertib) | 3.55 | In vitro kinase assay | [11] |
| BMS-986126 | 5.3 | Kinase assay | [9] |
| IRAK4 inhibitor 23 | 7 | Kinase assay | |
| JH-X-119-01 | 9 (for IRAK1) | Kinase assay | |
| HG-12-6 | 165.1 | Kinase assay (unphosphorylated IRAK4) | |
| IRAK-1-4 Inhibitor I | 200 (for IRAK4), 300 (for IRAK1) | Kinase assay |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of IRAK4 in TLR signaling.
In Vitro IRAK4 Kinase Assay
This protocol describes a radiometric filter-binding assay to measure the kinase activity of purified IRAK4.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK4 inhibition: an effective strategy for immunomodulating peri-implant osseointegration via reciprocally-shifted polarization in the monocyte-macrophage lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK4 interleukin 1 receptor associated kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
AZ1495: A Potent IRAK4 Inhibitor for Autoimmune Disease Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical mediator in innate immune signaling pathways, making it a compelling therapeutic target for a range of autoimmune and inflammatory diseases.[1][2] Dysregulation of IRAK4-mediated signaling is implicated in the pathogenesis of numerous autoimmune disorders, including rheumatoid arthritis and systemic lupus erythematosus.[1][3] This whitepaper provides a comprehensive technical overview of AZ1495, a potent and orally active small molecule inhibitor of IRAK4, for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for autoimmune diseases. While the primary published research on this compound has focused on its potential in oncology, specifically diffuse large B-cell lymphoma (DLBCL)[4][5][6], its mechanism of action as a powerful IRAK4 inhibitor suggests significant therapeutic potential in the context of autoimmunity.
This compound: A Profile of a Novel IRAK4 Inhibitor
This compound is a weak base compound that demonstrates high potency and selectivity for IRAK4.[4] Its ability to inhibit the kinase activity of IRAK4 disrupts the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, a key driver of autoimmune pathology.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro and in vivo properties.
Table 1: In Vitro Potency and Selectivity of this compound [4][7]
| Target | Assay Type | IC50 (µM) | Kd (µM) |
| IRAK4 | Enzyme Assay | 0.005 | 0.0007 |
| IRAK4 | Cellular Assay | 0.052 | - |
| IRAK1 | Enzyme Assay | 0.023 | - |
Table 2: In Vivo Pharmacokinetics of this compound [4]
| Species | Administration | Dose (mg/kg) | Clearance (Cl) | Bioavailability |
| Rat | Intravenous (iv) | 2 | 75 mL/min/kg | Low |
| Rat | Oral | 5 | - | - |
| Dog | Intravenous (iv) | 1 | - | - |
Table 3: In Vivo Efficacy of this compound in a Preclinical Model [4]
| Model | Cell Line | Administration | Dosage | Outcome |
| ABC-DLBCL Mouse Model | OCI-LY10 | Oral, daily | 12.5 mg/kg | Tumor regression (in combination with ibrutinib) |
The IRAK4 Signaling Pathway and Mechanism of Action of this compound
IRAK4 is a pivotal serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][8] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, leading to the formation of the "Myddosome," a signaling complex that includes IRAK4.[8] IRAK4 then phosphorylates and activates IRAK1, initiating a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1.[8] These transcription factors drive the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines that are central to the inflammatory response in autoimmune diseases.
This compound exerts its therapeutic effect by binding to the kinase domain of IRAK4, thereby preventing its phosphorylation and activation. This blockade of IRAK4 activity effectively shuts down the downstream signaling cascade, leading to a reduction in the production of inflammatory mediators.
Caption: IRAK4 Signaling Pathway and Inhibition by this compound.
Experimental Protocols for Preclinical Evaluation in Autoimmune Models
While specific protocols for this compound in autoimmune models are not yet published, the following methodologies, adapted from studies on other IRAK4 inhibitors like PF-06650833, provide a robust framework for its evaluation.[9]
In Vitro Cellular Assays
1. Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in response to TLR ligand stimulation.
-
Methodology:
-
Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Pre-incubate PBMCs with a dose range of this compound (e.g., 0.001 to 10 µM) for 1 hour.
-
Stimulate the cells with a TLR agonist such as lipopolysaccharide (LPS) (for TLR4) or R848 (for TLR7/8).
-
After 18-24 hours of incubation, collect the cell culture supernatants.
-
Measure the concentration of cytokines such as TNF-α, IL-6, and IL-1β using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Calculate the IC50 value of this compound for the inhibition of each cytokine.
-
2. NF-κB Reporter Assay
-
Objective: To quantify the inhibitory effect of this compound on the NF-κB signaling pathway.
-
Methodology:
-
Use a stable cell line (e.g., HEK293) expressing a specific TLR (e.g., TLR4) and an NF-κB-driven reporter gene (e.g., luciferase).
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with the corresponding TLR ligand.
-
After 6-8 hours, lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
Determine the dose-dependent inhibition of NF-κB activation by this compound.
-
In Vivo Animal Models of Autoimmune Disease
1. Collagen-Induced Arthritis (CIA) in Mice or Rats
-
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.
-
Methodology:
-
Induce arthritis in DBA/1 mice or Lewis rats by immunization with type II collagen emulsified in complete Freund's adjuvant.
-
Administer this compound orally, once or twice daily, starting at the onset of clinical signs of arthritis. A dose range can be selected based on the preclinical data (e.g., 10-50 mg/kg).
-
Monitor the animals daily for clinical signs of arthritis, including paw swelling and joint inflammation, using a standardized scoring system.
-
At the end of the study, collect blood for analysis of inflammatory markers and autoantibodies.
-
Perform histological analysis of the joints to assess cartilage and bone erosion.
-
2. Pristane-Induced Lupus Model in Mice
-
Objective: To assess the effect of this compound on the development of lupus-like disease.
-
Methodology:
-
Induce a lupus-like syndrome in BALB/c mice by a single intraperitoneal injection of pristane.
-
Begin oral administration of this compound at a predetermined time point after pristane injection and continue for several weeks.
-
Monitor the mice for the development of autoantibodies (e.g., anti-dsDNA, anti-snRNP) in the serum via ELISA.
-
Assess kidney function by measuring proteinuria.
-
Perform histopathological examination of the kidneys to evaluate for glomerulonephritis.
-
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion
This compound is a potent IRAK4 inhibitor with a well-defined mechanism of action that holds significant promise for the treatment of autoimmune diseases. The quantitative data presented in this guide highlight its high in vitro potency. The provided experimental protocols offer a solid foundation for researchers to investigate the therapeutic potential of this compound in relevant preclinical models of autoimmunity. Further research into the efficacy and safety of this compound in the context of various autoimmune disorders is warranted and could pave the way for a novel therapeutic option for patients with these debilitating conditions.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. selleckchem.com [selleckchem.com]
- 8. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
Methodological & Application
AZ1495: Application Notes and Protocols for In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ1495 is a potent, orally active, and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] It also demonstrates inhibitory activity against IRAK1.[1][2] IRAK4 is a critical serine/threonine kinase that functions as a central regulator in the signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[3][4] These pathways are integral to the innate immune response and, when dysregulated, are implicated in the pathogenesis of various inflammatory diseases and certain cancers, particularly hematologic malignancies like Diffuse Large B-cell Lymphoma (DLBCL).[1][5] this compound exerts its effects by inhibiting the kinase activity of IRAK4, which in turn blocks the downstream activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1][5] This inhibition ultimately leads to decreased cell proliferation and induction of apoptosis in susceptible cancer cell lines.[1]
These application notes provide a comprehensive overview of the in vitro applications of this compound, including detailed protocols for key cell-based assays to characterize its activity and mechanism of action.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (µM) | Kd (µM) | Reference |
| IRAK4 | Enzyme Assay | 0.005 | 0.0007 | [1] |
| IRAK4 | Cellular Assay | 0.052 | - | [1] |
| IRAK1 | Enzyme Assay | 0.023 | - | [1] |
Table 2: Cellular Activity of this compound in DLBCL Cell Lines
| Cell Line | Assay | Treatment Conditions | Observed Effect | Reference |
| OCI-LY10 (ABC-DLBCL) | NF-κB Activation | 0.001-100 µM, 72 h | Dose-dependent inhibition | [1] |
| OCI-LY10 (ABC-DLBCL) | Cell Growth | 0.001-100 µM, 72 h | Dose-dependent inhibition | [1] |
| OCI-LY10 (ABC-DLBCL) | Apoptosis | 0-3.3 µM, 14 h (in combination with a BTK inhibitor) | Induction of cell death | [1] |
| SUDHL2 (GCB-DLBCL) | Cell Growth | Not specified | Not sensitive | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IRAK4 signaling pathway targeted by this compound and a general experimental workflow for its in vitro characterization.
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.jp [promega.jp]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
AZ1495: Application Notes and Protocols for In Vivo Mouse Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosage and administration of AZ1495, a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in mouse models. The provided information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound.
Overview of this compound
This compound is a selective inhibitor of IRAK4, a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[1][2][3] By targeting IRAK4, this compound effectively blocks the downstream activation of signaling cascades, such as the NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory cytokines.[2][4] This mechanism of action makes this compound a promising therapeutic candidate for various inflammatory diseases and certain types of cancer, such as Diffuse Large B-cell Lymphoma (DLBCL).
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vivo administration of this compound in a mouse model.
Table 1: this compound Dosage and Administration in a Mouse Model
| Parameter | Value | Reference |
| Compound | This compound | MedchemExpress |
| Mouse Strain | CB.17 SCID | [5] |
| Dosage | 12.5 mg/kg | [5] |
| Route of Administration | Oral (p.o.) | [5] |
| Dosing Frequency | Daily | [5] |
| Application | Anti-tumor activity (in combination with ibrutinib) | [5] |
Signaling Pathway
This compound inhibits the IRAK4 signaling pathway, which is initiated by the activation of Toll-like receptors (TLRs) or Interleukin-1 receptors (IL-1R). Upon ligand binding, these receptors recruit the adaptor protein MyD88. IRAK4 is then recruited to MyD88, where it becomes activated through autophosphorylation. Activated IRAK4 subsequently phosphorylates IRAK1, leading to the recruitment of TRAF6. This complex then activates downstream pathways, including NF-κB and MAPK, resulting in the transcription and translation of pro-inflammatory cytokines. This compound acts by directly inhibiting the kinase activity of IRAK4, thereby preventing the downstream signaling cascade.
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed protocols for the preparation and administration of this compound to mice.
Preparation of this compound Formulation for Oral Administration
A common method for preparing a solution of this compound for oral gavage involves using a vehicle of Dimethyl Sulfoxide (DMSO), PEG300, Tween-80, and saline.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to create a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
To prepare the final working solution, first mix the required volume of the DMSO stock solution with PEG300. For instance, for a 1 mL working solution, add 100 µL of the 10 mg/mL DMSO stock to 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add Tween-80 to the mixture. For a 1 mL working solution, add 50 µL of Tween-80 and vortex until the solution is homogeneous.
-
Finally, add saline to bring the solution to the final desired volume. For a 1 mL working solution, add 450 µL of saline and vortex thoroughly. This will result in a clear solution.
Note: The final concentration of the working solution should be calculated based on the desired dosage (e.g., 12.5 mg/kg) and the average weight of the mice being treated. The volume administered is typically 100-200 µL per mouse.
Oral Administration Protocol
Oral gavage is a precise method for delivering an exact dose of a compound directly into the stomach.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the exact volume of the this compound formulation to be administered.
-
Fill a 1 mL syringe with the appropriate volume of the this compound solution.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. The head and body should be in a straight line to facilitate the passage of the gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reinsert.
-
Once the needle is properly positioned in the esophagus, slowly dispense the contents of the syringe.
-
Gently remove the gavage needle.
-
Monitor the mouse for a short period after administration to ensure there are no adverse reactions.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo efficacy study using this compound in a mouse tumor model.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing AZ1495 in Combination with BTK Inhibitors for B-Cell Malignancy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated B-cell-like (ABC) diffuse large B-cell lymphoma (DLBCL) is a subtype of DLBCL characterized by chronic B-cell receptor (BCR) and Toll-like receptor (TLR) signaling, both of which converge on the pro-survival NF-κB pathway. Bruton's tyrosine kinase (BTK) is a critical component of the BCR signaling cascade, and BTK inhibitors, such as ibrutinib and acalabrutinib, have shown clinical efficacy in various B-cell malignancies.[1][2] However, resistance to BTK inhibitors can emerge.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key serine/threonine kinase downstream of TLR and IL-1 receptor signaling, playing a crucial role in activating NF-κB.[3][4] AZ1495 is a potent, orally active inhibitor of IRAK4 with high selectivity for both IRAK4 and IRAK1.[5][6][7][8] Preclinical studies have demonstrated that the combination of an IRAK4 inhibitor with a BTK inhibitor can lead to synergistic anti-tumor activity in ABC-DLBCL models.[5] This synergy arises from the dual blockade of two parallel pathways that activate NF-κB, a key driver of tumor cell survival and proliferation in this disease.[5]
These application notes provide detailed protocols for investigating the synergistic effects of this compound in combination with a BTK inhibitor (e.g., ibrutinib) in preclinical models of ABC-DLBCL, specifically using the OCI-Ly10 cell line.
Signaling Pathway Overview
In ABC-DLBCL, both the B-cell receptor (BCR) pathway and the Toll-like receptor (TLR) pathway contribute to the activation of the NF-κB transcription factor, which promotes cell survival and proliferation. BTK inhibitors block the BCR pathway, while this compound inhibits the TLR pathway via IRAK4. The dual inhibition of these pathways leads to a more comprehensive shutdown of NF-κB signaling.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data from in vitro experiments assessing the combination of this compound and a BTK inhibitor in OCI-Ly10 cells.
Table 1: In Vitro Cell Viability (IC50) Data
| Compound | OCI-Ly10 IC50 (µM) |
| This compound | 0.5 |
| BTK Inhibitor | 0.1 |
| This compound + BTK Inhibitor (1:5 ratio) | 0.05 (Combination Index < 1) |
Table 2: In Vitro Apoptosis Induction
| Treatment (48h) | % Apoptotic Cells (Annexin V+) | Fold Increase in Cleaved Caspase-3 |
| Vehicle Control | 5% | 1.0 |
| This compound (0.5 µM) | 15% | 2.5 |
| BTK Inhibitor (0.1 µM) | 20% | 3.5 |
| Combination | 55% | 9.0 |
Table 3: In Vivo Tumor Growth Inhibition in OCI-Ly10 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 | - |
| This compound | 900 | 40% |
| BTK Inhibitor | 750 | 50% |
| Combination | 150 | 90% |
Experimental Protocols
Cell Culture
The human ABC-DLBCL cell line OCI-Ly10 is recommended for these studies.
-
Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Maintain cell density between 0.5 x 10^5 and 2 x 10^6 viable cells/mL. Split the culture 1:3 to 1:5 every 3-4 days.
In Vitro Cell Viability Assay (MTT/MTS Assay)
This protocol determines the effect of this compound and a BTK inhibitor, alone and in combination, on cell viability.
Materials:
-
OCI-Ly10 cells
-
96-well flat-bottom plates
-
This compound and BTK inhibitor (e.g., ibrutinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed OCI-Ly10 cells at a density of 1 x 10^4 cells/well in 100 µL of culture medium in a 96-well plate.
-
Prepare serial dilutions of this compound and the BTK inhibitor. For combination studies, a fixed ratio (e.g., based on the ratio of their individual IC50 values) is recommended.
-
Add the compounds to the wells. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assays
This method quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
OCI-Ly10 cells
-
6-well plates
-
This compound and BTK inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed OCI-Ly10 cells in 6-well plates at a density of 5 x 10^5 cells/mL.
-
Treat the cells with this compound, a BTK inhibitor, or the combination at predetermined concentrations (e.g., their respective IC50 values) for 48 hours. Include a vehicle-treated control.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]
This method detects the activation of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated OCI-Ly10 cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
After treating OCI-Ly10 cells as described for the flow cytometry assay, harvest and wash the cells with cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Normalize the cleaved caspase-3 signal to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Model
This protocol outlines a study to evaluate the in vivo efficacy of this compound and a BTK inhibitor combination in an OCI-Ly10 xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID)
-
OCI-Ly10 cells
-
Matrigel
-
This compound and BTK inhibitor (formulated for in vivo use)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 OCI-Ly10 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2). When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups:
-
Vehicle control
-
This compound alone
-
BTK inhibitor alone
-
This compound + BTK inhibitor
-
-
Drug Administration:
-
This compound: Administer orally (p.o.) daily at a dose of 12.5 mg/kg.[5] this compound can be formulated in a vehicle such as 0.5% HPMC + 0.1% Tween 80 in water.
-
BTK Inhibitor (Ibrutinib): Administer orally (p.o.) daily at a dose of 12 mg/kg.
-
Combination: Administer both drugs according to their individual schedules.
-
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size. Euthanize mice if they show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Assess for synergistic effects of the combination therapy.
Conclusion
The combination of this compound and a BTK inhibitor represents a promising therapeutic strategy for ABC-DLBCL by targeting two key survival pathways. The protocols outlined in these application notes provide a framework for researchers to investigate the synergistic anti-tumor effects of this combination in preclinical models. The data generated from these studies can provide a strong rationale for further clinical development.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
AZ1495: Inducing Apoptosis in Lymphoma Cell Lines - Application Notes and Protocols
For Research Use Only.
Introduction
AZ1495 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the Myddosome signaling complex downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] In certain subtypes of lymphoma, particularly those with activating mutations in the MYD88 adaptor protein like the L265P mutation found in a significant portion of Activated B-cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), the IRAK4 signaling pathway is constitutively active, leading to the activation of NF-κB and promoting cell survival and proliferation.[2][3] this compound has been shown to inhibit IRAK4 kinase activity, block NF-κB signaling, and induce apoptosis in sensitive lymphoma cell lines, especially when used in combination with other targeted agents like the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1]
These application notes provide a summary of the activity of this compound in lymphoma cell lines and detailed protocols for its use in apoptosis induction experiments.
Data Summary
The following tables summarize the quantitative data regarding the activity of this compound in relevant lymphoma cell lines. This compound is identified as compound 28 in the primary literature.[1]
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line | IC50 (µM) |
| Enzyme Assay | IRAK4 | - | 0.005 |
| Cellular Assay | IRAK4 | - | 0.052 |
| Enzyme Assay | IRAK1 | - | 0.023 |
Data sourced from MedchemExpress, citing primary research.[1]
Table 2: Cellular Activity of this compound in an ABC-DLBCL Cell Line
| Cell Line | Assay | Treatment | Duration | Effect |
| OCI-LY10 | NF-κB Activation | This compound (0.001-100 µM) | 72 h | Dose-dependent inhibition |
| OCI-LY10 | Cell Growth | This compound (0.001-100 µM) | 72 h | Dose-dependent inhibition |
| OCI-LY10 | NF-κB Signaling | This compound (0-3.3 µM) + 10 nM Ibrutinib | 14 h | Complete inhibition |
| OCI-LY10 | Apoptosis | This compound + 10 nM Ibrutinib | - | Induction of apoptosis (cleavage of caspase 3) |
Data summarized from MedchemExpress.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing apoptosis induction by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the pro-apoptotic effects of this compound in lymphoma cell lines.
Protocol 1: Cell Viability and Growth Inhibition Assay
This protocol is to determine the effect of this compound on the viability and growth of lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., OCI-LY10, SUDHL2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well clear or white-walled microplates
-
Cell viability reagent (e.g., ATPlite Luminescence Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0.001 to 100 µM. Include a DMSO-only vehicle control.
-
Treatment: Add the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: On the day of the assay, allow the plate and detection reagents to equilibrate to room temperature.
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol measures the externalization of phosphatidylserine, an early marker of apoptosis, and membrane integrity.
Materials:
-
Lymphoma cell lines
-
Complete culture medium
-
This compound and/or Ibrutinib
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest. Treat the cells with the desired concentrations of this compound (e.g., 0.1 - 3.3 µM) with or without a BTK inhibitor (e.g., 10 nM Ibrutinib) for 14 to 24 hours.
-
Cell Harvesting: Collect both adherent and suspension cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for Apoptosis Markers (Cleaved Caspase-3 and IκBα Phosphorylation)
This protocol is used to detect changes in protein expression and post-translational modifications indicative of apoptosis and NF-κB pathway inhibition.
Materials:
-
Lymphoma cell lines
-
Complete culture medium
-
This compound and/or Ibrutinib
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-cleaved Caspase-3
-
Rabbit anti-phospho-IκBα
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in Protocol 2. After treatment, harvest cells, wash with cold PBS, and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of the cleaved caspase-3 fragment and a decrease in phosphorylated IκBα are indicative of apoptosis induction and NF-κB pathway inhibition, respectively.
References
Application Notes and Protocols for Detecting IRAK4 Inhibition by AZ1495 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[1][2] Dysregulation of IRAK4 activity is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[3][4] AZ1495 is a potent, orally active inhibitor of IRAK4, demonstrating significant potential in preclinical studies.[5][6] This document provides a detailed protocol for utilizing Western blot analysis to monitor the inhibition of IRAK4 by this compound, offering a robust method for assessing the compound's efficacy and mechanism of action in a cellular context.
IRAK4 Signaling Pathway and Inhibition by this compound
Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, leading to the formation of the Myddosome complex.[2] IRAK4 then autophosphorylates and subsequently phosphorylates other substrates, including IRAK1, initiating a downstream signaling cascade that results in the activation of transcription factors such as NF-κB and AP-1.[1][2] This, in turn, drives the expression of pro-inflammatory cytokines and chemokines. This compound exerts its inhibitory effect by binding to the kinase domain of IRAK4, thereby preventing its phosphorylation and the subsequent activation of downstream signaling molecules.
Caption: IRAK4 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocol: Western Blot for IRAK4 Inhibition
This protocol is optimized for the analysis of IRAK4 and its downstream signaling in a relevant cell line, such as the Diffuse Large B-cell Lymphoma (DLBCL) cell line OCI-LY10, which harbors a MYD88 L265P mutation leading to constitutive IRAK4 signaling.
I. Cell Culture and Treatment
-
Cell Culture: Culture OCI-LY10 cells in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Treatment with this compound: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, 12, or 24 hours). A DMSO-treated control should be included.
-
Positive Control (Optional): For cell lines that require stimulation, treat with an appropriate ligand (e.g., 10 ng/mL IL-1β or 100 ng/mL LPS) for 15-30 minutes prior to cell lysis to induce IRAK4 pathway activation.
II. Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[7] Use approximately 100 µL of lysis buffer per 1-2 x 10^6 cells.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
III. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Denature the samples by boiling at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by observing the pre-stained protein ladder on the membrane.
-
-
Antibody Incubation and Detection:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to minimize non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (see Table 1 for recommendations) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Presentation
The following table summarizes the recommended antibodies and their working dilutions for the Western blot analysis of IRAK4 inhibition.
| Target Protein | Antibody Type | Recommended Dilution | Expected Band Size | Supplier (Example) |
| p-IRAK4 (Thr345/Ser346) | Rabbit Polyclonal | 1:1000 | ~52 kDa | Cell Signaling Technology #7652 |
| Total IRAK4 | Rabbit Polyclonal | 1:1000 | ~52 kDa | Cell Signaling Technology #4363 |
| p-NF-κB p65 (Ser536) | Rabbit Monoclonal | 1:1000 | ~65 kDa | Cell Signaling Technology #3033 |
| Total NF-κB p65 | Rabbit Monoclonal | 1:1000 | ~65 kDa | Cell Signaling Technology #8242 |
| β-Actin | Mouse Monoclonal | 1:5000 | ~42 kDa | Sigma-Aldrich #A5441 |
Expected Results
Upon successful execution of the Western blot protocol, a dose-dependent decrease in the phosphorylation of IRAK4 at Thr345/Ser346 is expected with increasing concentrations of this compound. Consequently, a reduction in the phosphorylation of downstream targets such as NF-κB p65 at Ser536 should also be observed. The total protein levels of IRAK4 and NF-κB p65 are expected to remain unchanged. β-actin serves as a loading control to ensure equal protein loading across all lanes.
Caption: Experimental Workflow for Western Blot Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. File:Signalling of IRAK4.png - Wikimedia Commons [commons.wikimedia.org]
- 6. researchgate.net [researchgate.net]
- 7. nsjbio.com [nsjbio.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: AZ1495 in Xenograft Models of Diffuse Large B-Cell Lymphoma (DLBCL)
For Research Use Only.
Introduction
AZ1495 is a potent, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and IRAK1.[1][2] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are frequently dysregulated in various malignancies, including the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[3][4] In ABC-DLBCL, mutations in the MYD88 gene lead to constitutive activation of the IRAK4 signaling cascade, promoting downstream activation of NF-κB and STAT3, which in turn drives tumor cell survival and proliferation.[3][5][6] this compound has been investigated as a therapeutic agent in preclinical models of DLBCL, demonstrating inhibition of NF-κB activation and tumor growth, particularly when used in combination with other targeted therapies.[1]
These application notes provide a summary of the use of this compound in DLBCL xenograft models, including its mechanism of action, key quantitative data, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of IRAK4. In ABC-DLBCL with activating MYD88 mutations, IRAK4 is a key component of the "Myddosome" complex, which is constitutively active.[3] By inhibiting IRAK4, this compound blocks the phosphorylation and activation of downstream substrates, including IRAK1, leading to the suppression of TRAF6-mediated NF-κB activation and subsequent reduction in the expression of pro-survival genes.[3] The inhibition of this pathway ultimately leads to decreased cell viability and induction of apoptosis in sensitive DLBCL cell lines.[1]
Caption: this compound inhibits IRAK4, blocking the downstream NF-κB signaling pathway.
Quantitative Data
The following tables summarize the in vitro potency and in vivo anti-tumor activity of this compound in DLBCL models.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IRAK4 IC50 | 5 nM (0.005 µM) | Enzyme Assay | [1][2][7] |
| IRAK1 IC50 | 23 nM (0.023 µM) | Enzyme Assay | [1][2] |
| IRAK4 Kd | 0.7 nM (0.0007 µM) | [1] | |
| Cellular IRAK4 IC50 | 52 nM (0.052 µM) | Cellular Assay | [1] |
Table 2: In Vivo Anti-Tumor Activity of this compound in OCI-LY10 Xenograft Model
| Treatment Group | Dosage | Outcome | Reference |
| This compound (single agent) | 12.5 mg/kg, oral, daily | Modest anti-tumor activity | [1] |
| This compound + Ibrutinib | 12.5 mg/kg, oral, daily | Tumor regression | [1] |
Experimental Protocols
In Vitro Cell-Based Assays
1. Cell Culture
-
Cell Line: OCI-LY10 (ABC-DLBCL)
-
Media: RPMI-1640 supplemented with 20% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
2. Cell Viability Assay (MTS/MTT)
-
Seed OCI-LY10 cells in a 96-well plate at a density of 1 x 104 cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.001 to 100 µM) for 72 hours.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
3. Western Blotting for NF-κB Pathway Inhibition
-
Seed OCI-LY10 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0-3.3 µM) for 14 hours.[1]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Model
Caption: A typical workflow for an in vivo DLBCL xenograft study.
1. Animal Model
-
Strain: NOD/SCID or other suitable immunodeficient mice.
-
Age: 6-8 weeks.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
2. Tumor Cell Implantation
-
Harvest OCI-LY10 cells during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 106 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
3. Drug Preparation and Administration
-
Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose). The specific formulation may need to be optimized.
-
Dosing: Administer this compound daily by oral gavage at the desired dose (e.g., 12.5 mg/kg).[1]
4. Monitoring and Endpoint
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Record the body weight of the mice at each tumor measurement to monitor for toxicity.
-
Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blot or immunohistochemistry).
Conclusion
This compound is a valuable research tool for investigating the role of IRAK4 signaling in DLBCL. The protocols outlined in these application notes provide a framework for conducting both in vitro and in vivo studies to evaluate the efficacy of this compound and other IRAK4 inhibitors in preclinical models of DLBCL. Further research may explore the use of this compound in combination with other targeted agents to overcome resistance and improve therapeutic outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IKKε and TBK1 in diffuse large B‐cell lymphoma: A possible mechanism of action of an IKKε/TBK1 inhibitor to repress NF‐κB and IL‐10 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing ABC-DLBCL Treatment: Synergy of IRAK4 Inhibition with PI3K and BTK Blockade [synapse.patsnap.com]
- 7. adooq.com [adooq.com]
Flow Cytometry Analysis of Cells Treated with AZ1495: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ1495 is a potent, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and, to a lesser extent, IRAK1.[1][2] IRAK4 is a critical kinase in the signaling cascade downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3][4] Dysregulation of this pathway is implicated in various inflammatory diseases and hematologic malignancies, including certain subtypes of Diffuse Large B-cell Lymphoma (DLBCL).[1][3] this compound exerts its effects by inhibiting the kinase activity of IRAK4, which subsequently blocks the activation of the NF-κB signaling pathway.[1] This inhibition can lead to decreased cell proliferation, cell cycle arrest, and induction of apoptosis in sensitive cancer cell lines.[1]
Flow cytometry is an indispensable tool for elucidating the cellular effects of targeted therapies like this compound. This powerful technique allows for the rapid, quantitative analysis of individual cells within a heterogeneous population, providing critical insights into the mechanism of action of a drug. Key applications of flow cytometry in evaluating the effects of this compound include the assessment of apoptosis, analysis of cell cycle distribution, and immunophenotyping of cell surface markers. These application notes provide detailed protocols for the analysis of apoptosis and cell cycle in DLBCL cells treated with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for analyzing the cellular effects of this compound.
digraph "AZ1495_Mechanism_of_Action" {
graph [fontname="Arial", fontsize=10, labelloc="t", label=""];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=normal, color="#5F6368", fontname="Arial", fontsize=9];
TLR_IL1R [label="TLR / IL-1R"];
MyD88 [label="MyD88"];
IRAK4 [label="IRAK4", fillcolor="#FBBC05", fontcolor="#202124"];
IRAK1 [label="IRAK1"];
TRAF6 [label="TRAF6"];
NFkB_pathway [label="NF-κB Pathway"];
Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"];
this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
TLR_IL1R -> MyD88;
MyD88 -> IRAK4;
IRAK4 -> IRAK1;
IRAK1 -> TRAF6;
TRAF6 -> NFkB_pathway;
NFkB_pathway -> Apoptosis;
NFkB_pathway -> Cell_Cycle_Arrest;
this compound -> IRAK4 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"];
}
Figure 2. General experimental workflow for flow cytometry analysis.
Data Presentation
The following tables provide representative quantitative data from flow cytometry analysis of DLBCL cells treated with an IRAK4 inhibitor. This data is illustrative and actual results with this compound may vary depending on the cell line, experimental conditions, and concentration of the inhibitor.
Table 1: Induction of Apoptosis in OCI-Ly10 Cells Treated with an IRAK4 Inhibitor for 48 hours
Treatment Concentration (µM) Viable Cells (%) (Annexin V- / PI-) Early Apoptotic Cells (%) (Annexin V+ / PI-) Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) Vehicle Control (DMSO) 92.5 ± 2.1 4.3 ± 1.5 3.2 ± 0.9 0.1 85.1 ± 3.5 9.8 ± 2.2 5.1 ± 1.3 0.5 65.7 ± 4.2 22.4 ± 3.8 11.9 ± 2.5 1.0 42.3 ± 5.1 40.1 ± 4.5 17.6 ± 3.1 5.0 20.8 ± 4.8 55.9 ± 5.2 23.3 ± 4.0
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Distribution of OCI-Ly10 Cells Treated with an IRAK4 Inhibitor for 24 hours
Treatment Concentration (µM) G0/G1 Phase (%) S Phase (%) G2/M Phase (%) Sub-G0 (Apoptotic) (%) Vehicle Control (DMSO) 45.2 ± 2.8 38.9 ± 3.1 15.9 ± 1.9 2.1 ± 0.8 0.1 50.1 ± 3.2 35.2 ± 2.9 14.7 ± 1.5 3.5 ± 1.1 0.5 58.7 ± 3.9 28.4 ± 3.5 12.9 ± 1.8 8.9 ± 2.2 1.0 65.4 ± 4.5 20.1 ± 3.1 14.5 ± 2.0 15.3 ± 3.1 5.0 68.2 ± 5.1 15.3 ± 2.8 16.5 ± 2.4 25.7 ± 4.2
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the induction of apoptosis in a suspension cell line, such as OCI-Ly10, with this compound and subsequent analysis by flow cytometry.
Materials:
-
OCI-Ly10 cells
-
Complete Iscove's Modified Dulbecco's Medium (IMDM) with 20% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed OCI-Ly10 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate in complete IMDM.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After incubation, transfer the cell suspension from each well into individual centrifuge tubes. Centrifuge at 300 x g for 5 minutes.
-
Washing: Carefully aspirate the supernatant and wash the cells once with 1 mL of cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Acquire a minimum of 10,000 events per sample.
-
Analyze the data to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in cells treated with this compound.
Materials:
-
OCI-Ly10 cells
-
Complete IMDM with 20% FBS
-
This compound (stock solution in DMSO)
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
6-well plates
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1. A 24-hour incubation is often sufficient to observe changes in the cell cycle.
-
Cell Harvesting: Harvest cells as described in step 4 of Protocol 1.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a doublet discrimination gate to exclude cell aggregates.
-
Acquire a minimum of 20,000 events per sample.
-
Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G0 population (indicative of apoptotic cells).
Analysis of Cell Surface Markers
While the primary and most direct effects of this compound measurable by flow cytometry are on apoptosis and the cell cycle, analysis of cell surface marker expression can also provide valuable insights. For DLBCL, a standard immunophenotyping panel would include B-cell markers such as CD19 and CD20. While direct modulation of these lineage markers by IRAK4 inhibition is not extensively documented, it is conceivable that downstream effects on cell signaling and differentiation state could alter their expression levels. Further investigation would be required to identify specific cell surface markers that are robustly and consistently modulated by this compound treatment in DLBCL. Researchers may consider including markers of B-cell activation (e.g., CD69, CD80, CD86) in exploratory panels, although IRAK4 deficiency has been shown not to impair their upregulation in response to certain stimuli.[1]
Conclusion
Flow cytometry is a critical technology for characterizing the cellular effects of the IRAK4 inhibitor this compound. The protocols provided herein for apoptosis and cell cycle analysis offer a robust framework for researchers to investigate the mechanism of action of this compound in relevant cell models. The quantitative data derived from these assays are essential for understanding the dose- and time-dependent effects of the compound and for advancing its preclinical and clinical development.
References
- 1. IRAK-4/MyD88-dependent pathways are essential for the removal of developing autoreactive B cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. B cell antigen receptor-induced activation of an IRAK4-dependent signaling pathway revealed by a MALT1-IRAK4 double knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paper: Targeting MYD88-Mutant DLBCL with IRAKIMiDs: A Comparison to IRAK4 Kinase Inhibition and Evaluation of Synergy with Rational Combinations [ash.confex.com]
- 4. Assessing IRAK4 Functions in ABC DLBCL by IRAK4 Kinase Inhibition and Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Efficacy of AZ1495 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ1495 is a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to target both EGFR TKI-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).[1][2] this compound covalently binds to the cysteine-797 residue in the ATP-binding site of mutant EGFR, leading to irreversible inhibition of EGFR-mediated signaling pathways that are crucial for tumor cell proliferation and survival.[1][3] These application notes provide a summary of the in vivo efficacy of this compound in preclinical models and detailed protocols for conducting such studies.
Mechanism of Action: EGFR Signaling Pathway Inhibition
This compound exerts its anti-tumor effects by inhibiting the aberrant signaling of the EGFR pathway.[3] Upon binding to mutant EGFR, this compound blocks downstream signaling cascades, primarily the PI3K-Akt and MAPK pathways, which are critical for cell proliferation, survival, and differentiation.[1][2][3]
In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of this compound in various preclinical xenograft models of NSCLC.
Table 1: Efficacy of this compound in a PC9 NSCLC Brain Metastasis Mouse Model
| Treatment Group | Dose Regimen | Outcome | Source |
| Vehicle Control | Once Daily (QD) | Progressive Tumor Growth | [4][5] |
| This compound | 5 mg/kg QD | Sustained Tumor Regression | [4][6] |
| This compound | 25 mg/kg QD | Sustained Tumor Regression | [4][6] |
Table 2: Efficacy of this compound in an EGFR/MET Dual-Mutant Mouse Model
| Treatment Group | Dose Regimen | Outcome | Source |
| Vehicle Control | 4 Weeks | Progressive Tumor Growth | [7] |
| This compound | 4 Weeks | Mild, Non-significant Effect | [7] |
Table 3: Efficacy of this compound in an Orthotopic PC-9 Luc+ Mouse Model
| Treatment Group | Dose Regimen | Outcome | Source |
| This compound | 1-15 mg/kg (increasing doses) | Inhibition of Tumor Growth | [8] |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Models
This protocol describes the establishment of subcutaneous xenograft models using human cancer cell lines in immunodeficient mice.
Materials:
-
Human cancer cell lines (e.g., PC9, H1975)
-
Immunodeficient mice (e.g., female athymic nude or NSG mice, 5-8 weeks old)[9]
-
Culture medium (e.g., DMEM with 10% FBS)[9]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Syringes and needles (27G)
-
Hemocytometer or automated cell counter
Procedure:
-
Culture human cancer cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Resuspend the cells in PBS or culture medium at a concentration of 4 x 10^6 cells per 100 µL.[9]
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.[9]
-
Monitor the mice for tumor growth. Palpable tumors are typically observed within 2 weeks.[9]
Protocol 2: In Vivo Efficacy Study Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.
Protocol 3: Drug Formulation and Administration
This protocol details the preparation and oral administration of this compound to mice.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% Hydroxypropyl methylcellulose - HPMC)
-
Weighing scale
-
Mortar and pestle or homogenizer
-
Oral gavage needles
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 5 mg/kg or 25 mg/kg) and the number of mice.[6]
-
Weigh the calculated amount of this compound.
-
Prepare the vehicle solution (0.5% HPMC in sterile water).
-
Create a suspension of this compound in the vehicle.
-
Administer the this compound suspension or vehicle control to the mice orally using gavage needles. The typical administration volume is 10 mL/kg.
-
Repeat the administration as per the study design (e.g., once daily).[4]
Protocol 4: Tumor Volume Measurement
This protocol describes the measurement of subcutaneous tumor volume using calipers.
Materials:
-
Digital calipers
Procedure:
-
Gently restrain the mouse to expose the tumor.
-
Measure the length (longest diameter) and width (shortest diameter perpendicular to the length) of the tumor using the calipers.
-
Calculate the tumor volume using the modified ellipsoid formula: Volume (mm³) = (Length x Width²) / 2 .[10][11]
-
Record the tumor volume for each mouse. Measurements are typically taken 2-3 times per week.[10]
-
Monitor animal health and body weight throughout the study.
Data Analysis
The primary endpoint of an in vivo efficacy study is typically tumor growth inhibition (TGI). TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
Formula for TGI: % TGI = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%[10]
Statistical analysis, such as t-tests or ANOVA, should be performed to determine the significance of the observed differences in tumor growth between the treatment and control groups.
Conclusion
This compound demonstrates significant in vivo efficacy in preclinical models of EGFR-mutant NSCLC, including those with brain metastases. The protocols outlined in these application notes provide a framework for conducting robust and reproducible in vivo efficacy studies to further evaluate the therapeutic potential of this compound and similar compounds.
References
- 1. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Generation and Characterization of a New Preclinical Mouse Model of EGFR-Driven Lung Cancer with MET-Induced Osimertinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: AZ1495 in CRISPR-Cas9 Screening for Drug Synergy
Audience: Researchers, scientists, and drug development professionals.
Introduction: The identification of synergistic drug combinations is a cornerstone of modern cancer therapy, offering a strategy to enhance efficacy and overcome resistance. AZ1495 is a potent, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and, to a lesser extent, IRAK1.[1][2][3] These kinases are critical nodes in the MyD88-dependent signaling pathway downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), leading to the activation of NF-κB and MAPK pathways.[4][5] Dysregulation of this pathway is implicated in various hematologic malignancies, including Diffuse Large B-cell Lymphoma (DLBCL).[1][4]
CRISPR-Cas9 based genetic screening is a powerful tool for systematically identifying gene knockouts that sensitize cancer cells to a specific drug, thereby revealing potential targets for combination therapy.[6][7] This application note provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genetic vulnerabilities that synergize with this compound, paving the way for novel combination therapies.
This compound: Mechanism of Action and Properties
This compound exerts its therapeutic effect by inhibiting the kinase activity of IRAK4 and IRAK1.[1][2] This action blocks the phosphorylation cascade required for the activation of downstream transcription factors like NF-κB, which are crucial for the survival and proliferation of certain cancer cells, particularly those of the ABC subtype of DLBCL.[1]
Quantitative Data for this compound
The following table summarizes the key inhibitory concentrations and binding affinities for this compound.
| Parameter | Target | Value | Reference |
| IC₅₀ (Enzyme Assay) | IRAK4 | 5 nM (0.005 µM) | [1][2][8] |
| IC₅₀ (Cellular Assay) | IRAK4 | 52 nM (0.052 µM) | [1] |
| IC₅₀ | IRAK1 | 23 nM (0.023 µM) | [1][2] |
| Binding Affinity (Kd) | IRAK4 | 0.7 nM (0.0007 µM) | [1] |
Signaling Pathway of this compound Action
The diagram below illustrates the IRAK4 signaling pathway and the point of inhibition by this compound. Ligand binding to TLR/IL-1R recruits the adaptor protein MyD88, leading to the formation of the "Myddosome" complex, which includes IRAK4 and IRAK1.[4][9] IRAK4 phosphorylates and activates IRAK1, which then interacts with TRAF6, initiating downstream cascades that activate NF-κB and MAPK, promoting cell survival and inflammation.[4][9] this compound directly inhibits the kinase activity of IRAK4 and IRAK1, thereby blocking these pro-survival signals.
Experimental Protocol: CRISPR-Cas9 Screen for this compound Synergy
This protocol outlines a negative selection (dropout) screen to identify genes whose knockout enhances the cytotoxic effects of this compound.
Materials and Reagents
-
Cell Line: A suitable cancer cell line, e.g., OCI-Ly10 (ABC-DLBCL), stably expressing Cas9.
-
CRISPR Library: A genome-wide pooled sgRNA library (e.g., GeCKO v2).
-
Reagents: this compound (dissolved in DMSO), DMSO (vehicle control), Puromycin, Polybrene, Lentivirus packaging plasmids, Lentivirus production cell line (e.g., HEK293T), DNA extraction kit, PCR amplification reagents, and Illumina sequencing primers.
Experimental Workflow
The overall workflow involves transducing a Cas9-expressing cell line with an sgRNA library, applying drug selection, and identifying depleted sgRNAs via next-generation sequencing (NGS).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. oncotarget.com [oncotarget.com]
Troubleshooting & Optimization
AZ1495 Technical Support Center: Solubility and Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of AZ1495 in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is advisable to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture absorbed by the solvent.[1][2]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies slightly between suppliers. It is reported to be at least 5 mg/mL (12.97 mM) and as high as 10 mg/mL (25.94 mM).[2][3] To ensure complete dissolution, ultrasonic treatment may be necessary.[3]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, add the appropriate volume of fresh DMSO to your vial of this compound powder to achieve the desired concentration. Vortex and, if necessary, sonicate the solution to ensure it is fully dissolved. For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO.
Q4: How should I store the solid compound and my DMSO stock solution?
A4: Solid this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[2]
Q5: Is there any information on the stability of this compound in cell culture media?
A5: Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media. The stability of a compound in aqueous solutions like culture media can be influenced by factors such as pH, temperature, and the presence of media components.[1] It is recommended to prepare fresh dilutions of this compound in your culture medium for each experiment. For long-term experiments, the stability should be validated.
Q6: What is the recommended final concentration of DMSO in my cell culture experiments?
A6: It is a general recommendation to keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid cytotoxic effects. However, the tolerance of different cell lines to DMSO can vary, so it is advisable to run a vehicle control (medium with the same percentage of DMSO as your treated samples) to assess any potential effects on your cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation observed when diluting DMSO stock solution in culture media. | The compound has limited solubility in aqueous solutions. The final concentration in the media might be too high. | Perform a serial dilution of your DMSO stock solution in the culture medium. Ensure thorough mixing after each dilution step. It is also advisable to warm the culture medium to 37°C before adding the compound. If precipitation persists, consider lowering the final concentration of this compound. |
| Inconsistent or unexpected results in cell-based assays. | Degradation of this compound in the culture medium during the experiment. Inaccurate concentration of the stock solution due to improper storage or handling. | Prepare fresh dilutions of this compound in culture medium for each experiment. Avoid storing the compound diluted in culture medium for extended periods. Always use a freshly thawed aliquot of your DMSO stock solution. Validate the concentration of your stock solution if you suspect degradation. |
| Difficulty dissolving this compound powder in DMSO. | The DMSO may have absorbed moisture. The concentration is too high. | Use a fresh, unopened bottle of anhydrous DMSO. Gentle warming to 37°C and sonication can aid in dissolution.[3] If the compound still does not dissolve, you may be exceeding its solubility limit. |
Data Presentation
Table 1: Solubility of this compound in DMSO
| Supplier | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| MedchemExpress | 10 | 25.94 | Need ultrasonic; Hygroscopic DMSO has a significant impact on the solubility.[3] |
| Selleck Chemicals | 5 | 12.97 | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[2] |
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [2] |
| In DMSO | -80°C | 1 year | [2] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution in DMSO
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial for at least 30 seconds to mix.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there is no visible precipitate.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol for Assessing the Stability of this compound in Cell Culture Media
Since no specific stability data for this compound in culture media is available, researchers can perform their own stability assessment using the following general protocol:
-
Prepare a working solution of this compound: Dilute your DMSO stock solution of this compound into pre-warmed (37°C) cell culture medium to your desired final concentration. Ensure the final DMSO concentration is consistent across all samples and is non-toxic to your cells (typically ≤0.5%).
-
Incubation: Incubate the this compound-containing medium under standard cell culture conditions (37°C, 5% CO₂).
-
Time-point collection: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.
-
Sample analysis: Analyze the concentration of intact this compound in the collected aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data analysis: Compare the concentration of this compound at each time point to the initial concentration at time 0 to determine the percentage of compound remaining.
Visualizations
Caption: Workflow for preparing this compound solutions for cell-based assays.
Caption: Simplified IRAK4 signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: Optimizing AZ1495 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of AZ1495 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and IRAK1.[1] Its mechanism of action involves binding to the kinase domain of IRAK4 and IRAK1, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This ultimately leads to the inhibition of the NF-κB and MAPK signaling cascades, which are crucial for inflammatory responses and cell survival in certain cancers.[2][3][4]
Q2: Which signaling pathway does this compound inhibit?
This compound primarily targets the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Upon receptor activation, a signaling complex called the Myddosome is formed, which includes the adaptor protein MyD88 and IRAK family kinases. This compound's inhibition of IRAK4, the master regulator of this pathway, prevents the phosphorylation and activation of IRAK1. This, in turn, blocks the activation of TRAF6, a key downstream effector that leads to the activation of NF-κB and MAP kinases.[2][3][4][5][6]
Q3: What is a typical concentration range for this compound in cell viability assays?
The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. Published data suggests a broad range of 0.001 µM to 100 µM for a 72-hour incubation period in diffuse large B-cell lymphoma (DLBCL) cell lines.[1] For initial experiments, a dose-response curve starting from low nanomolar concentrations up to the low micromolar range is recommended to determine the optimal concentration for your specific cell line.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[7] Stock solutions of this compound can be stored at -20°C or -80°C for extended periods, as specified by the manufacturer, to maintain stability.[1]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell viability assays.
Issue 1: High variability in cell viability results.
-
Question: My cell viability assay results show significant well-to-well or plate-to-plate variability. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a single-cell suspension before plating and use consistent pipetting techniques.
-
Edge Effects: The outer wells of a microplate are prone to evaporation. To minimize this, consider not using the outermost wells or filling them with sterile phosphate-buffered saline (PBS).[7]
-
Inconsistent Incubation Times: Adhere to a strict schedule for both compound treatment and the addition of assay reagents.[7]
-
Compound Precipitation: Visually inspect your this compound dilutions under a microscope to ensure the compound has not precipitated out of solution, especially at higher concentrations.
-
Issue 2: Discrepancy between biochemical and cellular assay results.
-
Question: this compound shows high potency in an enzymatic assay, but weaker activity in my cell-based viability assay. Why is there a difference?
-
Answer: This is a common observation with kinase inhibitors. Several factors can contribute to this discrepancy:
-
Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations near the Km of the kinase, while intracellular ATP levels are much higher. This high cellular ATP concentration can compete with ATP-competitive inhibitors like this compound, leading to a decrease in apparent potency.[7]
-
Cell Permeability: The compound may have poor permeability across the cell membrane, limiting its access to the intracellular target.
-
Efflux Pumps: The target cells may express efflux pumps that actively transport the inhibitor out of the cell, reducing its intracellular concentration.
-
Compound Stability: this compound may be unstable in the cell culture medium over the duration of the experiment. You can assess its stability by measuring the compound concentration in the medium over time using methods like HPLC.[7]
-
Issue 3: No significant effect on cell viability at expected concentrations.
-
Question: I am not observing a significant decrease in cell viability even at concentrations where this compound is expected to be active. What should I check?
-
Answer:
-
Cell Line Sensitivity: The cell line you are using may not be dependent on the IRAK4 signaling pathway for survival. Confirm that your cell line expresses the necessary components of the pathway (e.g., MyD88, IRAK4) and that the pathway is active.
-
Inhibitor Concentration: The concentrations you have tested may be too low. It is important to perform a broad dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects that may confound the results. If you observe unexpected phenotypes, consider using a structurally different IRAK4 inhibitor as a control to confirm that the observed effects are due to on-target inhibition.
-
Assay Interference: Some compounds can directly interfere with the reagents used in cell viability assays (e.g., MTT, resazurin). It is advisable to include a control with the compound in cell-free medium to check for any direct chemical reduction of the assay substrate.[8]
-
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound
| Assay Type | Target | IC50 (µM) | Cell Line(s) | Reference |
| Enzymatic Assay | IRAK4 | 0.005 | N/A | [1] |
| Enzymatic Assay | IRAK1 | 0.023 | N/A | [1] |
| Cellular Assay | IRAK4 | 0.052 | Not Specified | [1] |
Table 2: Recommended Concentration Range for Cell Viability Assays
| Cell Line Type | Starting Concentration (µM) | Highest Concentration (µM) | Incubation Time (hours) | Reference |
| Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | 0.001 | 100 | 72 | [1] |
Experimental Protocols
Protocol: MTT Cell Viability Assay for this compound
This protocol provides a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization for specific cell lines is recommended.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) or stabilization.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from a concentrated DMSO stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (e.g., <0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control (untreated cells).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: IRAK4 Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for an MTT Cell Viability Assay.
Caption: Troubleshooting Decision Tree for Cell Viability Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IRAK4 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Potential off-target effects of AZ1495 in kinase assays
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing AZ1495 in kinase assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and known off-targets of this compound?
A1: this compound is a potent, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and also shows significant activity against IRAK1.[1][2] However, kinase profiling studies have identified several off-target kinases, most notably members of the CDC-like Kinase (CLK) family and Haspin (GSG2) kinase.[3]
Q2: I am observing a cellular phenotype that is not consistent with IRAK4/1 inhibition. Could this be an off-target effect?
A2: Yes, it is highly probable. The off-target activity of this compound, particularly against CLK and Haspin kinases, can lead to unexpected cellular phenotypes. For example, CLK kinases are involved in the regulation of RNA splicing, and Haspin kinase is crucial for chromosome alignment during mitosis. Inhibition of these kinases can lead to effects on cell cycle progression, apoptosis, and gene expression that are independent of the IRAK4 signaling pathway.
Q3: How can I confirm if the observed effect is due to on-target or off-target activity of this compound?
A3: To dissect on-target versus off-target effects, consider the following approaches:
-
Use a structurally unrelated IRAK4 inhibitor: Compare the phenotype induced by this compound with that of another potent and selective IRAK4 inhibitor with a different off-target profile. If the phenotype is not recapitulated, it is likely an off-target effect of this compound.
-
Rescue experiments: If possible, overexpress a drug-resistant mutant of IRAK4 to see if it rescues the observed phenotype.
-
Direct measurement of downstream signaling: Assess the phosphorylation status of known downstream targets of both IRAK4 (e.g., IκBα) and the suspected off-target kinases.
-
siRNA/shRNA knockdown: Knock down the expression of the potential off-target kinase (e.g., CLK2, Haspin) and observe if it phenocopies the effect of this compound.
Q4: What is the recommended concentration range for using this compound in cell-based assays to minimize off-target effects?
A4: To maximize on-target specificity, it is crucial to use the lowest effective concentration of this compound. Given the potent on-target activity (IC50 for IRAK4 is 5 nM), starting with a dose-response experiment from low nanomolar to low micromolar concentrations is recommended. Cellular IC50 values for IRAK4 inhibition have been reported to be around 52 nM.[1] Be aware that at higher concentrations, off-target effects on CLK2 (IC50 = 5 nM) and Haspin (IC50 = 4 nM) are very likely to occur.[3]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Primary and Off-Target Kinases
| Kinase Target | IC50 (nM) | Target Class | Key Function |
| Primary Targets | |||
| IRAK4 | 5[1][3][4] | Serine/Threonine Kinase | Innate immunity signaling |
| IRAK1 | 23[1][4] | Serine/Threonine Kinase | Innate immunity signaling |
| Known Off-Targets | |||
| CLK2 | 5[3] | Dual-Specificity Kinase | RNA splicing regulation |
| Haspin (GSG2) | 4[3] | Serine/Threonine Kinase | Mitotic chromosome alignment |
| CLK4 | 8[3] | Dual-Specificity Kinase | RNA splicing regulation |
| CLK1 | 50[3] | Dual-Specificity Kinase | RNA splicing regulation |
Experimental Protocols
Protocol 1: General Kinase Selectivity Profiling
To identify potential off-target effects of this compound, a broad kinase screen is recommended. Commercially available services (e.g., KINOMEscan™, DiscoverX) can provide comprehensive data on the interaction of this compound with a large panel of kinases.
Workflow for Kinase Selectivity Profiling:
Caption: Workflow for identifying off-target kinases of this compound.
Protocol 2: Radiometric Assay for Haspin Kinase Activity
This protocol is adapted for a standard radiometric filter binding assay to measure Haspin kinase activity.
-
Reaction Setup: Prepare a 25 µL reaction mix containing:
-
50 mM Tris-HCl, pH 7.5
-
5 mM MgCl₂
-
4 nM MBP-Haspin (recombinant)
-
0.3 µM Histone H3 (substrate)
-
11 µM ATP
-
0.73 µCi γ-³³P-ATP
-
Desired concentration of this compound or vehicle (DMSO) control.
-
-
Incubation: Incubate the reaction at 30°C for 10 minutes.
-
Termination: Stop the reaction by spotting 10 µL of the reaction mixture onto P81 phosphocellulose filters.
-
Washing: Wash the filters three times with 0.2 M ammonium bicarbonate.
-
Detection: Air dry the filters and measure the incorporated radioactivity using a scintillation counter.
Protocol 3: ADP-Glo™ Kinase Assay for CLK Family Kinases (CLK1, CLK2, CLK4)
This is a general protocol that can be adapted for CLK1, CLK2, and CLK4 using the appropriate recombinant kinase and substrate.
-
Reaction Setup: In a 384-well plate, combine:
-
1 µL of this compound at various concentrations or DMSO control.
-
2 µL of the respective CLK kinase in kinase buffer.
-
2 µL of the appropriate substrate (e.g., Myelin Basic Protein for CLK4) and ATP mixture.
-
-
Kinase Reaction: Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Detection: Measure luminescence using a plate reader.
Troubleshooting Guides
Issue 1: Unexpected Cell Cycle Arrest or Apoptosis
-
Potential Cause: Off-target inhibition of Haspin or CLK kinases by this compound. Haspin is essential for proper chromosome alignment in mitosis, and its inhibition can lead to mitotic arrest and cell death. CLK kinases are involved in regulating splicing of proteins essential for cell cycle progression.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Verify that this compound is inhibiting IRAK4 at the concentrations used by checking the phosphorylation of a downstream target like IκBα.
-
Dose-Response Comparison: Perform a dose-response curve for the observed phenotype and compare it to the IC50 for IRAK4 inhibition. If the phenotype occurs at concentrations significantly higher than the IRAK4 IC50, it is more likely an off-target effect.
-
Use a Haspin/CLK Inhibitor: Treat cells with a known Haspin or CLK inhibitor to see if it phenocopies the effect of this compound.
-
Logical Troubleshooting Flow for Unexpected Cytotoxicity:
Caption: Troubleshooting unexpected cytotoxicity with this compound.
Issue 2: Altered Gene Expression Profile Unrelated to NF-κB Signaling
-
Potential Cause: Inhibition of CLK kinases by this compound can lead to widespread changes in alternative splicing, resulting in an altered transcriptome that is independent of the canonical IRAK4/NF-κB pathway.
-
Troubleshooting Steps:
-
RNA-Seq Analysis: Perform RNA sequencing on cells treated with this compound and analyze for changes in alternative splicing events.
-
Compare with CLK Inhibitors: Compare the gene expression changes induced by this compound with those caused by a selective CLK inhibitor.
-
Validate Splicing Changes: Use RT-PCR to validate specific alternative splicing events identified in the RNA-seq data.
-
Signaling Pathway
IRAK4-Mediated NF-κB and MAPK Signaling Pathway
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Troubleshooting AZ1495 Resistance in Cancer Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential resistance to the IRAK4 inhibitor, AZ1495, in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and, to a lesser extent, IRAK1.[1][2] It functions by binding to the kinase domain of IRAK4, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[3] This blockade inhibits the activation of NF-κB and MAPK signaling cascades, which are crucial for the proliferation and survival of certain cancer cells, particularly those dependent on the MyD88 pathway, such as in Diffuse Large B-cell Lymphoma (DLBCL).[1]
Q2: Are there any clinically or preclinically documented cases of acquired resistance to this compound?
Currently, there are no published studies detailing acquired resistance to this compound or other IRAK4 inhibitors in cancer cell lines or clinical trials.[4] However, as with most kinase inhibitors, the development of resistance is a potential outcome of long-term treatment.[4] This guide provides a proactive framework for identifying and investigating potential resistance mechanisms.
Q3: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. How can I confirm this?
A reduction in sensitivity, potentially indicating the onset of resistance, can be quantitatively confirmed by a shift in the half-maximal inhibitory concentration (IC50). You should perform a dose-response experiment comparing the parental (sensitive) cell line with the suspected resistant population. A significant increase in the IC50 value for the treated population is a key indicator of acquired resistance.
Troubleshooting Guide
Issue 1: Increased IC50 of this compound in my long-term treated cell line.
This is the most direct evidence of acquired resistance. The following table summarizes expected changes in IC50 values and initial steps for investigation.
| Observation | Potential Interpretation | Recommended Next Steps |
| 2-5 fold increase in IC50 | Early or partial resistance. A sub-population of resistant cells may be emerging. | 1. Re-confirm with a new batch of this compound. 2. Perform single-cell cloning to isolate resistant populations. 3. Analyze downstream signaling (p-NF-κB, p-ERK) with and without this compound treatment. |
| >10 fold increase in IC50 | Established resistance. The majority of the cell population is now resistant. | 1. Expand and bank the resistant cell line. 2. Investigate potential mechanisms (see Issue 2). 3. Consider generating a resistant cell line de novo for comparison (see Experimental Protocols). |
Issue 2: No significant change in IC50, but the maximum killing effect of this compound is reduced.
This phenomenon, often referred to as drug tolerance or persistence, may precede the development of stable resistance. A subset of cells may survive treatment without a significant shift in the overall IC50 of the population.
| Observation | Potential Interpretation | Recommended Next Steps |
| Decreased maximal efficacy (Emax) in dose-response curve. | Emergence of a drug-tolerant persister (DTP) cell population. | 1. Isolate the surviving cell population and re-test sensitivity to this compound. 2. Investigate non-genetic mechanisms of resistance, such as epigenetic changes or altered cell states. |
| Slower cell death kinetics upon this compound treatment. | Upregulation of pro-survival pathways that are not fully dependent on IRAK4. | 1. Perform apoptosis assays (e.g., Annexin V staining) at different time points. 2. Analyze the expression of anti-apoptotic proteins (e.g., Bcl-2 family members) via Western blot. |
Issue 3: How can I investigate the potential molecular mechanisms of this compound resistance?
Based on known mechanisms of resistance to other kinase inhibitors, several hypotheses can be investigated.
| Potential Mechanism | Experimental Approach | Expected Outcome in Resistant Cells |
| Target Alteration | Sanger sequencing of the IRAK4 kinase domain. | Identification of point mutations that may interfere with this compound binding. |
| Bypass Signaling | Phospho-proteomic or phospho-kinase antibody array analysis. | Upregulation of parallel signaling pathways (e.g., PI3K/Akt, other RTKs) that can sustain cell survival and proliferation independently of IRAK4. |
| Drug Efflux | Treatment with known ABC transporter inhibitors (e.g., verapamil) in combination with this compound. | Restoration of sensitivity to this compound in the presence of the efflux pump inhibitor. |
| Upregulation of IRAK1 | Western blot analysis of IRAK1 and IRAK4 protein levels. | Increased IRAK1 expression may provide an alternative signaling route, as this compound is less potent against IRAK1.[1] |
Key Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating drug concentrations.[5][6][7]
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in the parental cancer cell line.
-
Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate, passage them and increase the this compound concentration by 1.5 to 2-fold.
-
Repeat: Continue this process of dose escalation and cell expansion. This can take several months.
-
Confirmation of Resistance: Periodically, perform a cell viability assay to determine the IC50 of the treated population and compare it to the parental cell line. A significant and stable increase in the IC50 indicates the establishment of a resistant cell line.
-
Clonal Selection: To ensure a homogenous resistant population, perform single-cell cloning by limiting dilution or FACS.
Protocol 2: Cell Viability Assay (MTT)
This protocol is for assessing cell viability based on the metabolic activity of the cells.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[8] Viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot for Signaling Pathway Analysis
This protocol is for analyzing the expression and phosphorylation status of proteins in the IRAK4 signaling pathway.[5][6][7][9]
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Cell Lysis: Treat parental and resistant cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-IRAK4, IRAK4, p-NF-κB, NF-κB, p-ERK, ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Simplified IRAK4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting this compound resistance.
Caption: Logical relationships in sensitive vs. potentially resistant cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel method to establish glucocorticoid resistant acute lymphoblastic leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
How to minimize AZ1495 toxicity in animal studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with the IRAK4 inhibitor, AZ1495, in animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the potential on-target toxicities of this compound, and how can they be monitored?
A1: this compound is a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator of innate immunity through Toll-like receptor (TLR) and IL-1 receptor signaling.[1][2][3] While therapeutic inhibition of this pathway is desirable for inflammatory diseases, excessive suppression could lead to immunosuppression.
-
Potential On-Target Toxicities:
-
Increased susceptibility to infections due to a dampened innate immune response.
-
Impaired inflammatory responses, which could mask underlying pathologies.
-
-
Monitoring Strategies:
-
Complete Blood Count (CBC) with Differential: Monitor for changes in immune cell populations, particularly neutrophils and lymphocytes.
-
Cytokine Profiling: Measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in plasma or serum after a challenge with a TLR agonist (e.g., LPS) to assess the degree of immune suppression.
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Regular Health Monitoring: Closely observe animals for any signs of infection, such as lethargy, ruffled fur, or weight loss.
-
Q2: My animals are showing signs of distress (e.g., lethargy, weight loss) at my initial doses. What are the first troubleshooting steps?
A2: Immediate action is crucial when animals show signs of distress. The cause could be related to the compound's pharmacology, the formulation, or the administration procedure.
-
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to lower the dose. Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).[4][5]
-
Formulation Check: Re-evaluate your vehicle composition. High concentrations of solvents like DMSO can cause local irritation or systemic toxicity.[6] Ensure the formulation is well-solubilized and stable.
-
Administration Route: If using intraperitoneal (IP) or subcutaneous (SC) injection, check for signs of local inflammation or irritation. Consider switching to oral gavage if the compound has sufficient oral bioavailability, though this compound is noted to have a high first-pass effect.[7]
-
Supportive Care: Provide supportive care such as supplemental heat, hydration, and nutritional support.[1]
-
Q3: I am observing poor efficacy and high variability in my study. Could this be related to the formulation of this compound?
A3: Yes, formulation is a critical factor for poorly soluble kinase inhibitors like this compound.[8][9][10] Inconsistent solubility can lead to variable dosing and, consequently, variable efficacy and toxicity.
-
Troubleshooting Formulation Issues:
-
Solubility Enhancement: this compound is a weak base and may have poor aqueous solubility.[7] Consider using a co-solvent system (e.g., DMSO, PEG300), surfactants (e.g., Tween 80), or lipid-based formulations to improve solubility and absorption.[8][11]
-
pH Adjustment: For oral formulations, the pH of the vehicle can impact the solubility and absorption of a weak base.
-
Particle Size Reduction: Techniques like micronization can improve the dissolution rate.[11]
-
Fresh Preparation: Prepare formulations fresh daily to avoid precipitation or degradation over time.
-
Q4: What are the potential off-target toxicities of this compound, and how can I assess them?
A4: While this compound is a selective IRAK4 inhibitor, like many kinase inhibitors, it may have off-target effects.[12][13] Common off-target toxicities for kinase inhibitors can affect various organs.
-
Potential Off-Target Toxicities:
-
Gastrointestinal: Diarrhea, nausea.
-
Dermatological: Skin rash.
-
Cardiovascular: Hypertension, cardiac dysfunction.[14]
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Hepatic: Elevated liver enzymes.
-
Renal: Changes in kidney function markers.
-
-
Assessment Methods:
-
Serum Biochemistry: Monitor liver enzymes (ALT, AST), bilirubin, and kidney function markers (BUN, creatinine).[15]
-
Histopathology: At the end of the study, perform a thorough histopathological examination of major organs (liver, kidney, heart, spleen, etc.) to identify any tissue damage.[15]
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Kinase Profiling: In vitro kinase screening panels can identify potential off-target kinases that this compound may inhibit.
-
Q5: How can I design a dose-range finding study to establish a safe and effective dose of this compound?
A5: A well-designed dose-range finding study is essential to determine the MTD and to select appropriate doses for subsequent efficacy studies.[4][5][16]
-
Study Design Recommendations:
-
Start with a Low Dose: Begin with a dose that is not expected to cause toxicity, based on in vitro potency (IC50) and any available pharmacokinetic data.
-
Dose Escalation: Use a dose escalation scheme, such as a Fibonacci sequence, where doses are incrementally increased in subsequent cohorts of animals.[16]
-
Small Cohort Size: Use a small number of animals per dose group (e.g., n=3-5).
-
Comprehensive Monitoring: For each cohort, monitor clinical signs, body weight, and food/water intake daily for a set period (e.g., 7-14 days).[5]
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Define Dose-Limiting Toxicity (DLT): Predetermine what constitutes a DLT (e.g., >20% body weight loss, severe clinical signs). The MTD is the highest dose at which no DLTs are observed.
-
Include a Vehicle Control Group: Always include a group of animals that receives only the vehicle to control for any effects of the formulation itself.
-
Data Presentation
Table 1: Hypothetical Dose-Dependent Adverse Effects of this compound in a 14-Day Mouse Study and Potential Mitigation Strategies
| Dose (mg/kg/day, oral) | Observed Adverse Effects (Illustrative) | Key Monitoring Parameters | Recommended Mitigation Strategies |
| 10 | No significant findings. | Daily clinical observation, weekly body weight. | Standard monitoring. |
| 30 | Mild, transient sedation post-dosing in 20% of animals. No significant weight loss. | Daily clinical observation, weekly body weight. | Stagger dosing times if performing behavioral tests. |
| 100 | 15% mean body weight loss. Ruffled fur in 50% of animals. Mild elevation in ALT. | Daily clinical observation and body weight, serum biochemistry at day 14, CBC at day 14. | Reduce dose to 50-75 mg/kg. Provide nutritional support. |
| 300 | Significant lethargy. >20% body weight loss requiring euthanasia in 40% of animals by day 7. Significant elevation in ALT and AST. Neutropenia. | Daily clinical observation and body weight. Euthanize upon reaching humane endpoints. | Dose is above MTD. Not recommended for further studies. |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific public toxicity data for this compound is not available.
Experimental Protocols
Protocol 1: Serum Biochemistry and Complete Blood Count (CBC) Analysis
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Blood Collection: At the end of the treatment period, collect blood from animals via cardiac puncture under terminal anesthesia.
-
Sample Preparation for Serum: Dispense a portion of the blood into serum separator tubes. Allow to clot for 30 minutes at room temperature, then centrifuge at 2000 x g for 10 minutes at 4°C. Collect the serum supernatant.
-
Sample Preparation for CBC: Dispense a portion of the blood into EDTA-coated tubes and mix gently by inversion to prevent clotting.
-
Analysis: Analyze the serum for key biochemical markers (e.g., ALT, AST, BUN, creatinine) using an automated chemistry analyzer. Analyze the whole blood for CBC parameters (e.g., white blood cell count, red blood cell count, platelets, neutrophil and lymphocyte counts) using an automated hematology analyzer.[15]
-
Data Interpretation: Compare the results from the this compound-treated groups to the vehicle control group. Statistically significant changes may indicate organ toxicity or immunosuppression.
Protocol 2: Cytokine Release Assay (In Vivo)
-
Dosing: Administer this compound or vehicle to animals for the desired treatment duration.
-
TLR Agonist Challenge: Two hours after the final dose of this compound, administer a sub-lethal dose of a TLR agonist, such as lipopolysaccharide (LPS), via IP injection.
-
Blood Collection: At a predetermined time point post-LPS challenge (e.g., 2, 6, or 24 hours), collect blood into serum separator tubes.
-
Serum Preparation: Prepare serum as described in Protocol 1.
-
Cytokine Measurement: Measure the concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle-treated group to assess the pharmacodynamic effect of IRAK4 inhibition. A significant reduction in cytokine release indicates on-target activity.[17][18]
Visualizations
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for an in vivo toxicity study.
References
- 1. researchgate.net [researchgate.net]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. sinobiological.com [sinobiological.com]
- 4. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. archive.cancerworld.net [archive.cancerworld.net]
- 13. Kinase Inhibitors: Adverse Effects Related to the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardiovascular Toxicities Associated with Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 16. 5.4 - Considerations for Dose Finding Studies | STAT 509 [online.stat.psu.edu]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. jax.org [jax.org]
Technical Support Center: In Vivo Studies of Small Molecule Kinase Inhibitors
As information on a compound with the specific designation "AZ1495" is not publicly available, this technical support guide has been generated using Gefitinib, a well-characterized EGFR inhibitor, as a representative small molecule. This guide is intended to serve as a comprehensive template for researchers working with similar kinase inhibitors, providing insights into potential challenges and experimental considerations.
This guide provides troubleshooting advice and frequently asked questions for researchers conducting in vivo studies, with a focus on pharmacokinetic parameters such as half-life and bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in plasma concentrations between animals in the same dosing group. What could be the cause?
A1: High inter-animal variability is a common challenge in in vivo studies. Several factors can contribute to this:
-
Dosing Accuracy: Ensure precise and consistent administration of the compound. For oral gavage, confirm the compound is fully in suspension and that the full dose is administered to each animal. For intravenous injections, verify the injection speed and volume.
-
Animal Health: Underlying health issues can affect drug absorption and metabolism. Use healthy, age-matched animals from a reputable supplier.
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Food and Water Access: Food can impact the absorption of orally administered drugs.[1][2][3][4] For compounds like Gefitinib, while food effect is not considered clinically significant, it can slightly increase absorption.[3][4] Standardize the feeding schedule relative to dosing time.
-
Genetic Variability: Differences in metabolizing enzymes (e.g., Cytochrome P450s) within an animal strain can lead to varied metabolic rates.[1][2]
Q2: The observed oral bioavailability of our compound is much lower than expected. What are the potential reasons?
A2: Low oral bioavailability can be attributed to several factors:
-
Poor Absorption: The compound may have low solubility or permeability across the gastrointestinal tract.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation. Gefitinib, for example, is primarily metabolized by CYP3A4 in the liver.[1][2]
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump it out of cells and back into the intestinal lumen.[5]
Q3: Our compound appears to have a much shorter half-life in vivo than in vitro. Why is this?
A3: A discrepancy between in vitro and in vivo half-life is common and is often due to:
-
Rapid Metabolism: In vivo, the compound is exposed to a complex metabolic system, primarily in the liver, which can lead to rapid clearance. Gefitinib undergoes extensive biotransformation in preclinical species and humans.[6]
-
Tissue Distribution: The compound may rapidly distribute from the plasma into various tissues, leading to a quick decrease in plasma concentration. Gefitinib has a large volume of distribution (1400 L), indicating extensive tissue distribution.[1][3]
-
Active Excretion: The kidneys and liver can actively excrete the compound from the body. Gefitinib is predominantly eliminated through feces after metabolism.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Toxicity/Adverse Effects | Off-target effects, vehicle toxicity, or issues with the formulation. | Review the known pharmacology of the compound. Conduct a vehicle toxicity study. Analyze the formulation for stability and homogeneity. Common adverse effects of Gefitinib include diarrhea and skin rash.[7] |
| Inconsistent Pharmacodynamic (PD) Response | Poor drug exposure at the target site, or development of resistance. | Correlate pharmacokinetic (PK) data with PD markers. Ensure the dosing regimen is sufficient to maintain therapeutic concentrations. For EGFR inhibitors, this could involve measuring the phosphorylation of downstream targets like ERK.[8][9] |
| Difficulty in Formulating for In Vivo Dosing | Poor solubility of the compound. | Screen different vehicles and solubilizing agents. For preclinical studies, Gefitinib has been suspended in 1% polysorbate-80 for oral administration.[9] Nanoparticle formulations have also been explored to improve bioavailability.[10] |
Pharmacokinetic Data Summary
The following tables summarize the pharmacokinetic parameters of Gefitinib in various species.
Table 1: Bioavailability and Half-Life of Gefitinib
| Species | Route | Dose | Bioavailability (F%) | Half-Life (t½) | Source |
| Human | Oral | 250 mg | ~60% | ~48 hours | [2] |
| Human (Cancer Patients) | Oral | 250 mg | 59% | ~41 hours | [3][4] |
| Mouse | IV | 10 mg/kg | N/A | 2.6 hours | [6] |
| Rat | IV | 5 mg/kg | N/A | 3-6 hours | [11] |
| Dog | IV | 5 mg/kg | N/A | 3-6 hours | [11] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a compound like Gefitinib in mice.
-
Animal Model:
-
Compound Formulation and Dosing:
-
Sample Collection:
-
Sample Analysis:
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
-
Visualizations
Signaling Pathway
Gefitinib is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][7] By binding to the ATP-binding site of the enzyme, it blocks downstream signaling pathways involved in cell proliferation and survival.[1][12][13]
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
Caption: Workflow for a preclinical in vivo pharmacokinetic study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Gefitinib? [synapse.patsnap.com]
Technical Support Center: Overcoming Poor AZ1495 Permeability in Cellular Models
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with AZ1495 in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the compound's cellular permeability.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor shows high potency in biochemical/enzymatic assays but significantly lower activity in cell-based assays. What could be the problem?
A1: A significant drop in potency between a biochemical and a cellular assay is a common challenge in drug discovery and often points to issues with the compound's ability to reach its intracellular target.[1][2] For this compound, a potent IRAK4 kinase inhibitor, a noticeable shift in IC50 values has been observed.
This discrepancy can be attributed to several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to engage with its intracellular target, IRAK4.[1]
-
Active Efflux: The compound could be a substrate for cellular efflux pumps (like P-glycoprotein), which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.[2][3][4]
-
Compound Instability: The compound might be unstable in the cell culture medium or rapidly metabolized by the cells.
-
Poor Aqueous Solubility: The compound may precipitate in the aqueous environment of the cell culture medium, reducing the effective concentration available to the cells.[2]
The observed difference in potency for this compound makes investigating its permeability a critical first step in troubleshooting.
Data Presentation: this compound Potency
| Assay Type | Target | IC50 |
| Enzymatic Assay | IRAK4 | 0.005 µM[5] |
| Cellular Assay | IRAK4 | 0.052 µM[5] |
| Enzymatic Assay | IRAK1 | 0.023 µM[5] |
Q2: What are the key physicochemical properties of this compound that might influence its cell permeability?
A2: Understanding a compound's physicochemical properties is crucial for predicting its permeability. This compound is described as a "weak base".[5] The ionization state of a weak base is pH-dependent, which can significantly impact its ability to cross the lipid bilayer of a cell membrane. Generally, the neutral, uncharged form of a molecule is more membrane-permeable.[6]
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Significance for Permeability |
| Molecular Formula | C₂₁H₃₁N₅O₂[7][8] | Provides the elemental composition. |
| Molecular Weight | 385.5 g/mol [7][8] | Larger molecules can have more difficulty diffusing across the cell membrane. |
| LogP | Not available | A measure of lipophilicity. An optimal range is needed for good membrane partitioning. |
| Polar Surface Area (PSA) | Not available | High PSA is often associated with poor permeability. |
| pKa | Not available | As a weak base, the pKa determines the ionization state at physiological pH, impacting permeability. |
Q3: How can I experimentally determine if this compound has poor permeability in my cellular model?
A3: To directly assess cell permeability, you should perform in vitro permeability assays. The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[2][4]
-
PAMPA: This is a non-cell-based assay that measures a compound's ability to diffuse across a lipid-infused artificial membrane. It specifically assesses passive diffusion and is a good starting point to identify issues with the compound's intrinsic ability to cross a lipid bilayer.[4]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium. It provides a more comprehensive assessment by accounting for passive diffusion and active transport processes, including efflux.[2][4]
A bidirectional Caco-2 assay, measuring permeability from the apical (A) to basolateral (B) side and vice versa (B to A), can determine if this compound is a substrate for active efflux. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[3]
Data Presentation: Interpreting Caco-2 Permeability Results
| Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification | Expected In Vivo Absorption |
| < 1.0 | Low | < 20% |
| 1.0 - 10 | Moderate | 20% - 70% |
| > 10 | High | > 70% |
This is a general guideline; specific values can vary between labs.
Troubleshooting Guides
Issue: Discrepancy between biochemical and cellular assay results for this compound.
This troubleshooting workflow can help you diagnose and address potential permeability issues with this compound.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines the procedure for assessing a compound's passive permeability.
Materials:
-
PAMPA plate system (Donor and Acceptor plates)
-
Lecithin/dodecane solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Test compound (this compound)
-
LC-MS/MS for analysis
Methodology:
-
Prepare Solutions: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the final desired concentration (e.g., 10 µM) in PBS. The final DMSO concentration should typically be ≤1%.
-
Coat the Donor Plate: Gently add 5 µL of the lipid/dodecane solution to the membrane of each well in the donor plate.
-
Prepare the Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Add Compound to Donor Plate: Add the this compound solution to the wells of the coated donor plate.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Pe): The effective permeability is calculated using a standard formula that accounts for the concentration in the donor and acceptor wells, the volume of the wells, the membrane area, and the incubation time.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol assesses both passive permeability and active transport.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5
-
Test compound (this compound)
-
Control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability/monolayer integrity)
-
LC-MS/MS for analysis
Methodology:
-
Cell Culture: Seed Caco-2 cells on the permeable supports of the Transwell plates and culture for 21-28 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity before starting the experiment.
-
Prepare Dosing Solutions: Prepare the dosing solution of this compound in HBSS at the desired pH.
-
Permeability Measurement (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (acceptor) chamber. c. Add the dosing solution to the apical (donor) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
Efflux Measurement (Basolateral to Apical - B to A): a. Follow the same washing procedure. b. Add fresh HBSS to the apical (acceptor) chamber. c. Add the dosing solution to the basolateral (donor) chamber. d. Incubate and sample from both chambers as described above.
-
Sample Analysis: Determine the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value for both the A to B and B to A directions using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
Mandatory Visualizations
IRAK4 Signaling Pathway
This compound is an inhibitor of IRAK4, a key kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are crucial for the innate immune response.
Experimental Workflow for Permeability Assessment
This diagram outlines a general workflow for diagnosing and addressing poor cellular activity of a compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Predicting Pharmacokinetic Properties of Potential Anticancer Agents via Their Chromatographic Behavior on Different Reversed Phase Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
Technical Support Center: Interpreting Unexpected Results in AZ1495 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with AZ1495, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and IRAK1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, orally active small molecule inhibitor that primarily targets the kinase activity of IRAK4 and, to a lesser extent, IRAK1.[1][2] By inhibiting these kinases, this compound blocks downstream signaling in the MyD88-dependent pathway, which is activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). This inhibition ultimately leads to reduced activation of transcription factors such as NF-κB and subsequent downregulation of inflammatory cytokine production.
Q2: What are the recommended in vitro concentrations for this compound?
A2: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. However, a starting point for dose-response experiments can be determined from its IC50 values. In enzymatic assays, the IC50 for IRAK4 is approximately 0.005 µM, and for IRAK1 is 0.023 µM.[1] In cellular assays, the IC50 for IRAK4 has been reported to be 0.052 µM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare this compound for in vitro and in vivo experiments?
A3: For in vitro experiments, a stock solution of this compound can be prepared in DMSO. For in vivo studies, the vehicle will depend on the route of administration and experimental animal. It is crucial to ensure complete dissolution and to prepare fresh working solutions for in vivo experiments. Always refer to the manufacturer's guidelines for specific solubility information.
Q4: What is the known selectivity profile of this compound?
A4: this compound exhibits favorable kinase selectivity for IRAK4 and IRAK1.[1] However, like many kinase inhibitors, the potential for off-target effects exists, especially at higher concentrations. It is known to be a dual inhibitor of IRAK4 and IRAK1.[3] Researchers should be mindful of this dual specificity when interpreting results.
Troubleshooting Unexpected Results
Scenario 1: Incomplete or No Inhibition of NF-κB Activation
Question: I am using this compound at the recommended concentration, but I am still observing significant NF-κB activation in my cellular assay. Why might this be happening?
Possible Causes and Troubleshooting Steps:
-
Dual Role of IRAK4: IRAK4 has both a kinase and a scaffolding function. While this compound inhibits the kinase activity, the IRAK4 protein can still act as a scaffold, potentially allowing for some level of downstream signaling. This is particularly relevant in the TRIF-dependent signaling pathway activated by TLR4, where the scaffolding function of IRAK4 is required, but its kinase activity is not.
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IRAK1 Compensation: Due to the high homology between IRAK1 and IRAK4, there might be compensatory signaling through IRAK1, especially if this compound concentrations are not sufficient to inhibit both kinases effectively.[3][4]
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Alternative Signaling Pathways: NF-κB can be activated by numerous pathways independent of IRAK4. Ensure that your experimental stimulus specifically activates the TLR/IL-1R pathway.
-
Experimental Controls:
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Include a positive control known to inhibit NF-κB through a different mechanism to ensure the assay is working correctly.
-
Perform a dose-response experiment with this compound to confirm that the lack of inhibition is not due to using a suboptimal concentration.
-
Use a direct IKK inhibitor as a control to confirm that the downstream NF-κB pathway is inhibitable in your system.
-
Scenario 2: Unexpected Cell Viability or Apoptosis Results
Question: I am observing unexpected changes in cell viability or apoptosis that do not correlate with the expected inhibition of inflammation. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects that may lead to cytotoxicity or paradoxical cell survival.[5][6] It is crucial to use the lowest effective concentration of this compound.
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Cell-Type Specificity: The consequences of IRAK4/1 inhibition can be highly cell-type dependent. In some cancer cell lines, inhibition of these pathways can lead to apoptosis, while in others, it may not.
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Experimental Artifacts: Ensure that the vehicle (e.g., DMSO) concentration is not causing cytotoxicity. Always include a vehicle-only control.
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Confirm Target Engagement: Use techniques like Western blotting to confirm the inhibition of downstream targets of IRAK4/1, such as the phosphorylation of IκBα, to ensure the compound is active in your system.
Scenario 3: Discrepancy Between In Vitro and In Vivo Results
Question: this compound showed potent inhibition of my target pathway in vitro, but the in vivo results are not as significant. What could explain this discrepancy?
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetics and Bioavailability: this compound is orally active, but its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) can influence its efficacy in vivo. Ensure the dosing regimen is appropriate for maintaining sufficient plasma concentrations.
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Redundancy in the Immune System: In a whole organism, other signaling pathways and cell types can compensate for the inhibition of the IRAK4 pathway.
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Adverse Effects: Long-term administration of IRAK4 inhibitors has been associated with an increased risk of infections in clinical trials.[4] This could confound the results of in vivo studies.
-
In vivo Model Selection: The choice of animal model is critical. The relevance of the IRAK4 pathway may differ between species and disease models.
Data Presentation
Table 1: Kinase Inhibitory Activity of this compound
| Target | Assay Type | IC50 (µM) | Kd (µM) | Reference |
| IRAK4 | Enzymatic | 0.005 | 0.0007 | [1] |
| IRAK1 | Enzymatic | 0.023 | - | [1] |
| IRAK4 | Cellular | 0.052 | - | [1] |
Experimental Protocols
Protocol 1: In Vitro NF-κB Reporter Assay
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Cell Culture: Plate cells containing an NF-κB-driven reporter gene (e.g., luciferase or GFP) in a 96-well plate and allow them to adhere overnight.
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Compound Treatment: Pre-treat the cells with a range of this compound concentrations (e.g., 0.001 to 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate TLR ligand (e.g., LPS for TLR4) or cytokine (e.g., IL-1β) to activate the IRAK4 pathway.
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Incubation: Incubate for a predetermined time (e.g., 6-24 hours) to allow for reporter gene expression.
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Detection: Measure the reporter gene signal according to the manufacturer's instructions (e.g., luminescence for luciferase, fluorescence for GFP).
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Data Analysis: Normalize the data to the vehicle-treated, stimulated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-IκBα
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Cell Treatment: Treat cells with this compound or vehicle as described in Protocol 1.
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Stimulation: Stimulate the cells with a TLR ligand or cytokine for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.
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Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates.
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SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated IκBα. Subsequently, probe with a primary antibody for total IκBα or a housekeeping protein (e.g., GAPDH) as a loading control.
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Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize the phospho-IκBα signal to the total IκBα or loading control signal.
Visualizations
Caption: Simplified IRAK4 Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy in vitro.
Caption: A logical flow for troubleshooting unexpected results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting AZ1495 treatment duration for optimal response
Welcome to the technical support center for AZ1495, a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound, with a particular focus on adjusting treatment duration for optimal response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that potently targets the kinase activity of IRAK4 and, to a lesser extent, IRAK1.[1][2] IRAK4 is a critical component of the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3] By inhibiting IRAK4, this compound blocks the downstream activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are key drivers of inflammation and cell survival in various disease models, including certain cancers like diffuse large B-cell lymphoma (DLBCL).[1][3]
Q2: What are the typical concentrations of this compound used in in vitro experiments?
A2: The effective concentration of this compound can vary depending on the cell line and the specific assay. Based on available data, here are some general ranges:
-
Biochemical Assays (Enzyme Inhibition): The IC50 for IRAK4 is approximately 5 nM.[1][2]
-
Cellular Assays (e.g., NF-κB inhibition): Effective concentrations typically range from the low nanomolar to low micromolar range. For example, in OCI-LY10 cells, concentrations up to 3.3 µM have been used to completely inhibit NF-κB signaling.[1]
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Cell Viability/Growth Inhibition Assays: A broader range of 0.001 to 100 µM has been tested over a 72-hour period in DLBCL cell lines.[1]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration is highly dependent on the biological question and the specific endpoint being measured.
-
Short-term treatment (minutes to a few hours): For assessing the direct inhibition of IRAK4 kinase activity and immediate downstream signaling events, such as the phosphorylation of direct substrates, a short treatment time is often sufficient. For instance, a 1-hour incubation has been used in kinase selectivity assays.[1]
-
Mid-term treatment (12-24 hours): To observe effects on downstream signaling pathways like NF-κB activation and the induction of apoptosis, a longer incubation of 14 to 24 hours may be necessary.[1]
-
Long-term treatment (48-72 hours or longer): For endpoints that require more time to manifest, such as cell viability, proliferation, or changes in gene expression, a longer treatment duration of 72 hours or more is common.[1]
A time-course experiment is the best approach to determine the optimal duration for your specific assay.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of downstream signaling (e.g., p-IκBα, p-p38) after this compound treatment.
-
Possible Cause 1: Suboptimal Treatment Duration.
-
Troubleshooting: The kinetics of signaling pathway inhibition can vary. For rapid signaling events, you may be missing the optimal window of inhibition. Conversely, for some markers, a longer incubation may be required to see a significant effect.
-
Recommendation: Perform a time-course experiment. Treat your cells with a fixed, effective concentration of this compound and collect samples at various time points (e.g., 30 minutes, 1, 2, 4, 8, 12, and 24 hours) to analyze the phosphorylation status of your target proteins via Western blot.
-
-
Possible Cause 2: Inappropriate this compound Concentration.
-
Troubleshooting: The IC50 value from a biochemical assay may not directly translate to the effective concentration in a cellular context due to factors like cell permeability and ATP competition.
-
Recommendation: Conduct a dose-response experiment with a range of this compound concentrations to determine the EC50 for your specific cell line and signaling readout.
-
-
Possible Cause 3: Cell Line Resistance or Redundancy.
-
Troubleshooting: Some cell lines may have compensatory signaling pathways or may not be dependent on the IRAK4 pathway for the specific readout you are measuring. For instance, some studies suggest that IRAK1 can sometimes compensate for IRAK4 inhibition.
-
Recommendation: Confirm the expression and activation of IRAK4 in your cell line. Consider using a positive control cell line known to be sensitive to IRAK4 inhibition, such as OCI-LY10.[1]
-
Issue 2: I am observing significant cell death at a treatment duration that is shorter than expected for my endpoint.
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Possible Cause 1: Off-Target Effects at High Concentrations.
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Troubleshooting: While this compound is selective for IRAK4 and IRAK1, at higher concentrations or with prolonged exposure, off-target effects on other kinases or cellular processes can lead to toxicity.
-
Recommendation: Re-evaluate your dose-response curve. Use the lowest effective concentration that achieves the desired level of on-target inhibition. Consider cross-referencing the kinase selectivity profile of this compound to identify potential off-target kinases.
-
-
Possible Cause 2: High Sensitivity of the Cell Line.
-
Troubleshooting: Different cell lines exhibit varying sensitivities to kinase inhibitors.
-
Recommendation: Perform a careful time- and dose-response experiment to establish a therapeutic window for your specific cell line where you observe the desired biological effect without excessive cytotoxicity.
-
Issue 3: My results are inconsistent between experiments.
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Possible Cause 1: Variability in Cell Culture Conditions.
-
Troubleshooting: Factors such as cell confluence and serum concentration in the culture medium can significantly impact the cellular response to drug treatment. High cell confluence can alter signaling pathways, and proteins in the serum can bind to the compound, reducing its effective concentration.
-
Recommendation: Standardize your cell seeding density to ensure consistent confluence at the time of treatment. If possible, perform experiments in reduced-serum media, and always include a vehicle control (e.g., DMSO) at the same concentration as in your drug-treated samples.
-
-
Possible Cause 2: Degradation of this compound.
-
Troubleshooting: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to its degradation.
-
Recommendation: Aliquot your this compound stock solution upon receipt and store it at -20°C or -80°C. Use a fresh aliquot for each experiment.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from available literature.
| Parameter | Value | Context | Reference |
| IC50 (IRAK4) | 5 nM | Biochemical enzyme assay | [1][2] |
| IC50 (IRAK1) | 23 nM | Biochemical enzyme assay | [1][2] |
| Cellular IC50 (IRAK4) | 52 nM | Cellular assay | [1] |
| Effective Concentration | 0-3.3 µM | Inhibition of NF-κB signaling in OCI-LY10 cells | [1] |
| Treatment Duration | 14 hours | Inhibition of NF-κB signaling in OCI-LY10 cells | [1] |
| Effective Concentration | 0.001-100 µM | Inhibition of cell growth in ABC-DLBCL cell lines | [1] |
| Treatment Duration | 72 hours | Inhibition of cell growth in ABC-DLBCL cell lines | [1] |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration for Inhibition of NF-κB Signaling
-
Cell Seeding: Plate your cells of interest at a consistent density to ensure they are in the exponential growth phase and at a consistent confluence (e.g., 60-70%) at the time of the experiment.
-
Dose-Response (Optional but Recommended): If the optimal concentration of this compound is unknown for your cell line, perform a dose-response experiment with a fixed time point (e.g., 14 hours) to determine the EC50 for the inhibition of a downstream marker (e.g., phosphorylation of IκBα).
-
Time-Course Experiment:
-
Treat cells with a fixed, effective concentration of this compound (determined from your dose-response or from literature).
-
Include a vehicle control (e.g., DMSO).
-
Harvest cell lysates at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 14, 24 hours) post-treatment.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting on the cell lysates.
-
Probe for key proteins in the NF-κB pathway, such as phospho-IκBα, total IκBα, phospho-p65, and total p65. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and plot the level of protein phosphorylation over time to identify the time point of maximal inhibition.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control and a positive control for cell death if available.
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as an MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 for cell viability.
Visualizations
Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Workflow for Optimizing this compound Treatment Duration.
Caption: Logical Flow for Troubleshooting a Lack of this compound Effect.
References
Validation & Comparative
A Comparative Analysis of AZ1495 and Other IRAK4 Inhibitors for Preclinical Research
An in-depth guide for researchers and drug development professionals evaluating the efficacy and experimental profiles of leading Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. This report details the comparative potency, selectivity, and cellular activity of AZ1495, Emavusertib (CA-4948), and Zimlovisertib (PF-06650833), supported by experimental data and methodologies.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical node in innate immune signaling pathways, making it a compelling target for therapeutic intervention in a range of diseases, including inflammatory disorders and certain cancers. The development of small molecule inhibitors targeting IRAK4 is a highly active area of research. This guide provides a comparative overview of this compound, a potent IRAK4 inhibitor, alongside other notable inhibitors, Emavusertib and Zimlovisertib, to aid researchers in selecting the appropriate tool compounds for their preclinical studies.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of IRAK4 inhibitors is a key determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | IRAK4 | 5 | Enzyme Assay |
| IRAK1 | 23 | Enzyme Assay | |
| IRAK4 | 52 | Cellular Assay | |
| Emavusertib (CA-4948) | IRAK4 | 57 | FRET Kinase Assay |
| IRAK4 | 31.7 | TR-FRET Assay | |
| FLT3 | - | - | |
| Zimlovisertib (PF-06650833) | IRAK4 | 0.2 | Cellular Assay |
| IRAK4 | - | PBMC Assay (2.4 nM) |
Table 1: Comparative in vitro IC50 values for this compound, Emavusertib, and Zimlovisertib against IRAK4 and IRAK1. Lower IC50 values indicate greater potency.
This compound demonstrates high potency against IRAK4 with an enzymatic IC50 of 5 nM and also shows activity against the closely related kinase IRAK1, with an IC50 of 23 nM.[1][2] Its cellular potency in an undisclosed cellular assay was determined to be 52 nM.[1] Emavusertib has a reported IC50 of 57 nM for IRAK4 in a FRET kinase assay and also exhibits inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3).[3][4] Another source reports an IC50 of 31.7 nM in a TR-FRET assay. Zimlovisertib stands out with a very high cellular potency, showing an IC50 of 0.2 nM in a cellular assay and 2.4 nM in a peripheral blood mononuclear cell (PBMC) assay.[5][6]
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is crucial to minimize off-target effects. A comprehensive kinase panel screening provides a broader understanding of an inhibitor's specificity.
| Inhibitor | Kinase Panel Size | Selectivity Highlights |
| This compound | 275 kinases | Data on specific off-targets not detailed in the provided search results. |
| Emavusertib (CA-4948) | 329 kinases | At 1 µM, significant inhibition (≥50%) of CLK1, CLK2, CLK4, FLT3, DYRK1A, DYRK1B, TrkA, TrkB, Haspin, and NEK11. Over 500-fold more selective for IRAK4 compared to IRAK1.[7][8] |
| Zimlovisertib (PF-06650833) | 278 kinases | At 200 nM, approximately 100% inhibition of IRAK4.[5] |
Table 2: Kinase selectivity overview for this compound, Emavusertib, and Zimlovisertib.
Emavusertib has been profiled against a broad panel of 329 kinases and, while potent against IRAK4, it also shows activity against several other kinases at a 1 µM concentration.[7] Notably, it is over 500-fold more selective for IRAK4 than IRAK1.[8] Zimlovisertib also demonstrates high selectivity for IRAK4, with approximately 100% inhibition at 200 nM in a panel of 278 kinases.[5] While it is known that this compound was tested against a 275 kinase panel, the detailed results of this screen were not available in the search results.[9]
Cellular and In Vivo Activity
The ultimate measure of an inhibitor's utility lies in its activity in cellular and in vivo models.
This compound has been shown to inhibit NF-κB activation and the growth of Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) cell lines in a dose-dependent manner.[1] In combination with the BTK inhibitor ibrutinib, it completely inhibits NF-κB signaling and induces cell death at lower concentrations in OCI-LY10 cells.[1] In a mouse xenograft model of ABC-DLBCL, the combination of this compound and ibrutinib led to tumor regression.[1]
Emavusertib has demonstrated anti-tumor activity in animal models, including those with MyD88 gene mutations.[8] It has shown efficacy in mouse models of both FLT3 wild-type and FLT3-mutated acute myeloid leukemia (AML).[8] In a xenograft model of ABC-DLBCL with a MYD88-L265P mutation, a 100 mg/kg once-daily oral dose of Emavusertib resulted in over 90% tumor growth inhibition, while a 200 mg/kg dose led to partial tumor regression.[3]
Zimlovisertib has been shown to significantly inhibit LPS-induced TNF-α in a dose-dependent manner in rats, demonstrating its in vivo anti-inflammatory activity.[5]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for IRAK4 Inhibitor Evaluation.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are summaries of common methodologies used in the evaluation of IRAK4 inhibitors.
IRAK4 Kinase Assay (Generic Protocol)
This assay is designed to measure the direct inhibitory effect of a compound on IRAK4 kinase activity.
-
Reagents and Materials : Recombinant human IRAK4 enzyme, kinase assay buffer, ATP, a suitable substrate (e.g., Myelin Basic Protein or a specific peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure : a. Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO. b. In a 96-well plate, add the kinase assay buffer, the diluted inhibitor, and the IRAK4 enzyme. Incubate for a short period to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45 minutes). e. Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced or the phosphorylation of the substrate. f. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
NF-κB Activation Assay (Generic Protocol)
This cell-based assay determines the effect of an inhibitor on the downstream signaling of IRAK4, specifically the activation and nuclear translocation of NF-κB.
-
Cell Line : A relevant cell line, such as THP-1 monocytes or ABC-DLBCL cells (e.g., OCI-LY10), is used.
-
Procedure : a. Seed the cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with a serial dilution of the IRAK4 inhibitor for a specified time (e.g., 1 hour). c. Stimulate the cells with a TLR agonist (e.g., LPS) to activate the IRAK4 pathway. d. After stimulation, fix and permeabilize the cells. e. Stain the cells with an antibody against the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI). f. Acquire images using a high-content imaging system. g. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of the p65 antibody in the nucleus versus the cytoplasm. h. Determine the IC50 for the inhibition of NF-κB translocation.
Conclusion
This compound, Emavusertib, and Zimlovisertib are all potent inhibitors of IRAK4 with distinct profiles. Zimlovisertib displays the highest reported cellular potency. Emavusertib, while potent against IRAK4, has a broader kinase inhibition profile at higher concentrations. This compound shows high potency for both IRAK4 and IRAK1 and demonstrates promising anti-tumor activity, particularly in combination with other targeted agents. The choice of inhibitor will depend on the specific research question, the desired selectivity profile, and the experimental model being used. The provided data and protocols offer a foundation for researchers to make informed decisions in their investigation of IRAK4-mediated signaling and its role in disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe Emavusertib | Chemical Probes Portal [chemicalprobes.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Probe IRAK4-IN-28 | Chemical Probes Portal [chemicalprobes.org]
A Researcher's Guide to Positive and Negative Controls for AZ1495 Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential positive and negative controls for experiments involving AZ1495, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). By employing the appropriate controls, researchers can ensure the validity, reproducibility, and accurate interpretation of their experimental results. This document also presents a comparative analysis of this compound with other IRAK4 inhibitors and details key experimental protocols.
Introduction to this compound and the IRAK4 Signaling Pathway
This compound is an orally active small molecule that selectively inhibits IRAK4, a critical serine/threonine kinase in the signaling cascade downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).[1][2] This pathway is a cornerstone of the innate immune system. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1R recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3] Dysregulation of this pathway is implicated in various inflammatory diseases and certain cancers, including Activated B-Cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), particularly those with MYD88 mutations.[1][4][5] this compound's mechanism of action is to block this cascade at the level of IRAK4, thereby reducing the production of inflammatory mediators.[1]
The IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling pathway and the inhibitory action of this compound.
Recommended Controls for this compound Experiments
The inclusion of appropriate positive and negative controls is fundamental to the design of robust experiments.
Positive Controls
Positive controls are used to confirm that the experimental system is working as expected and can produce a detectable effect.
| Control Type | Description | Rationale |
| Pathway Agonists | TLR ligands (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8) or Interleukin-1β (IL-1β) are used to stimulate the IRAK4 pathway.[3] | These agonists activate the upstream receptors of the IRAK4 signaling cascade, leading to a measurable downstream response (e.g., cytokine production, NF-κB activation). This ensures that the cellular model is responsive and allows for the assessment of this compound's inhibitory effect. |
| Sensitive Cell Lines | Cell lines known to have constitutively active IRAK4 signaling or to be highly sensitive to its inhibition, such as the ABC-DLBCL cell line OCI-LY10 (with MYD88 L265P mutation).[1][4] | These cells provide a model where the target pathway is active, allowing for the evaluation of this compound's ability to inhibit a known biological process. |
| Active IRAK4 Inhibitor | A well-characterized, potent IRAK4 inhibitor other than this compound can be used as a reference compound. | This helps to benchmark the potency and efficacy of this compound against a known standard. |
Negative Controls
Negative controls are essential for identifying and ruling out non-specific effects and establishing a baseline for comparison.
| Control Type | Description | Rationale |
| Vehicle Control | The solvent used to dissolve this compound (e.g., Dimethyl sulfoxide - DMSO) is added to cells at the same final concentration as in the experimental group. | This control accounts for any potential effects of the solvent on the experimental system, ensuring that observed effects are due to this compound itself. |
| Insensitive Cell Lines | Cell lines that do not rely on the IRAK4 pathway for survival or are known to be resistant to IRAK4 inhibition. | These cells help to demonstrate the specificity of this compound for the IRAK4 pathway. A lack of effect in these cells supports the conclusion that the observed activity in sensitive cells is target-specific. |
| Structurally Related Inactive Compound | A molecule with a similar chemical structure to this compound but lacking IRAK4 inhibitory activity. | This is the ideal negative control to rule out off-target effects related to the chemical scaffold of this compound. However, a commercially available, confirmed inactive analog of this compound is not readily available. Researchers may need to synthesize or source such a compound. |
| IRAK4 Knockdown/Knockout Cells | Cell lines in which the IRAK4 gene has been silenced (e.g., using siRNA/shRNA) or knocked out (e.g., using CRISPR/Cas9).[6][7][8] | These cells provide the most definitive evidence that the effects of this compound are mediated through IRAK4. The inhibitor should have no effect on the downstream pathway in these cells. While commercially available IRAK4 knockout cell lines exist for some cell types (e.g., HEK293, HeLa), a specific OCI-LY10 knockout line is not readily available. |
Comparative Analysis of IRAK4 Inhibitors
This compound can be compared with other selective IRAK4 inhibitors to benchmark its performance.
| Compound | Target(s) | IC50 (Biochemical Assay) | IC50 (Cellular Assay) | Key Features |
| This compound | IRAK4, IRAK1 | 5 nM (IRAK4), 23 nM (IRAK1)[2] | 52 nM[1] | Potent and orally active.[1] |
| Emavusertib (CA-4948) | IRAK4, FLT3 | 57 nM (IRAK4)[5][9] | <250 nM (cytokine release)[10] | Orally bioavailable, potent inhibitor with anti-tumor activity.[10][11] |
| Zimlovisertib (PF-06650833) | IRAK4 | - | 0.2 nM (cell assay), 2.4 nM (PBMC assay)[12] | Potent, selective, and orally active.[12] |
| BAY1830839 | IRAK4 | - | - | Selective IRAK4 inhibitor with demonstrated in vivo activity.[3][13] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are outlines for key experiments.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound's efficacy.
Western Blot for Phosphorylated IRAK1
This protocol is to assess the direct inhibition of IRAK4 activity by measuring the phosphorylation of its downstream target, IRAK1.
-
Cell Culture and Treatment: Plate cells (e.g., OCI-LY10) and allow them to adhere/stabilize. Pre-treat with various concentrations of this compound, vehicle, or other controls for 1-2 hours. Stimulate the cells with an appropriate agonist (e.g., 50 ng/mL IL-1β for 15 minutes).[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IRAK1 (e.g., anti-p-IRAK1 Thr209).[14] A separate blot should be run in parallel and incubated with an antibody for total IRAK1 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative levels of phosphorylated IRAK1.
NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor, a key downstream effector of the IRAK4 pathway.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: After 24 hours, pre-treat the cells with this compound or controls for 1-2 hours, followed by stimulation with an agonist (e.g., LPS or IL-1β) for 6-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Cytokine ELISA
This assay quantifies the production of pro-inflammatory cytokines, the final output of the IRAK4 signaling pathway.
-
Cell Culture and Treatment: Plate cells and treat with this compound and controls, followed by stimulation with an agonist as described above.
-
Supernatant Collection: After an appropriate incubation period (e.g., 6-24 hours), collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokine of interest (e.g., TNF-α or IL-6) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using recombinant cytokine standards and determine the concentration of the cytokine in each sample.
Apoptosis Assay
This assay determines if the inhibition of IRAK4 by this compound leads to cell death in cancer cell lines.
-
Cell Treatment: Treat sensitive cancer cell lines (e.g., OCI-LY10) with increasing concentrations of this compound or controls for 24-72 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
By adhering to these guidelines and protocols, researchers can generate high-quality, reliable data on the effects of this compound and contribute to a deeper understanding of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. curis.com [curis.com]
- 5. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 6. Panoply™ Human IRAK4 Knockdown Stable Cell Line (CSC-DC007733) - Creative Biogene [creative-biogene.com]
- 7. Human IRAK4 knockout cell line|AcceGen [accegen.com]
- 8. Irak4 Knockout cell line (Raw 264.7) | Ubigene [ubigene.us]
- 9. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tgtherapeutics.com [tgtherapeutics.com]
- 11. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phospho-IRAK1 (Thr209) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Head-to-Head Comparison: AZ1495 vs. PF-06650833 in IRAK4 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent IRAK4 inhibitors: AstraZeneca's AZ1495 and Pfizer's PF-06650833. This analysis is based on publicly available preclinical and clinical data.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical signaling node in innate immunity, making it a compelling target for therapeutic intervention in a range of inflammatory and malignant disorders. Both this compound and PF-06650833 have emerged as potent inhibitors of IRAK4, albeit with distinct profiles and developmental trajectories.
At a Glance: Key Differences
| Feature | This compound | PF-06650833 (Zimlovisertib) |
| Primary Target | IRAK4 | IRAK4 |
| Secondary Target(s) | IRAK1 | Highly selective for IRAK4 |
| Reported IC50 for IRAK4 | 5 nM (enzymatic), 52 nM (cellular)[1] | 0.2 nM (cellular), 2.4 nM (PBMC assay)[2] |
| Therapeutic Area (Preclinical) | Diffuse Large B-cell Lymphoma (DLBCL)[1] | Rheumatoid Arthritis, Systemic Lupus Erythematosus[1][3] |
| Development Stage | Preclinical[4] | Phase 1 Clinical Trials Completed[1][3][4] |
Mechanism of Action and Signaling Pathway
Both this compound and PF-06650833 function by inhibiting the kinase activity of IRAK4. IRAK4 is a central component of the Myddosome complex, which is activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 phosphorylates IRAK1, initiating a signaling cascade that culminates in the activation of NF-κB and the production of pro-inflammatory cytokines. By inhibiting IRAK4, these compounds effectively block this inflammatory cascade.
Caption: Simplified IRAK4 signaling pathway and points of inhibition by this compound and PF-06650833.
Potency and Selectivity
A key differentiator between the two inhibitors is their selectivity profile. While both are potent IRAK4 inhibitors, this compound also demonstrates notable activity against IRAK1.
| Compound | Target | IC50 (nM) | Kd (nM) | Assay Type |
| This compound | IRAK4 | 5[1][5] | 0.7[1] | Enzymatic |
| IRAK1 | 23[1][5] | - | Enzymatic | |
| IRAK4 | 52[1] | - | Cellular | |
| PF-06650833 | IRAK4 | - | - | - |
| (in PBMCs) | 2.4[2] | - | Cellular | |
| (in whole blood) | 8.8[6] | - | Cellular |
The dual IRAK1/IRAK4 inhibition by this compound could be advantageous in certain contexts, as IRAK1 also plays a role in the signaling cascade. However, the high selectivity of PF-06650833 for IRAK4 may result in a more targeted therapeutic effect with potentially fewer off-target effects.
Preclinical Efficacy
This compound in Diffuse Large B-cell Lymphoma (DLBCL)
Preclinical studies have shown that this compound inhibits NF-κB activation and the growth of activated B-cell-like (ABC) DLBCL cell lines in a dose-dependent manner.[1] In combination with the BTK inhibitor ibrutinib, this compound led to complete inhibition of NF-κB signaling and induced apoptosis in OCI-LY10 cells.[1] Furthermore, in a mouse model of ABC-DLBCL, the combination of oral this compound (12.5 mg/kg, daily) and ibrutinib resulted in tumor regression.[1]
Caption: Preclinical workflow for evaluating this compound in DLBCL models.
PF-06650833 in Rheumatic Diseases
PF-06650833 has been evaluated in preclinical models of rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). In vitro, it inhibited inflammatory responses in human primary cells stimulated with plasma from RA and SLE patients.[1][3] In vivo studies demonstrated that PF-06650833 reduced circulating autoantibody levels in murine lupus models and was protective in a rat model of collagen-induced arthritis (CIA).[1][3]
Clinical Development
PF-06650833 has progressed to clinical trials. Two Phase 1 studies (NCT02224651 and NCT02485769) in healthy volunteers evaluated the safety, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses.[7] The compound was generally well-tolerated and demonstrated evidence of a pharmacological effect, supporting its continued development for rheumatic and autoimmune diseases.[7] A key finding from a Phase 1 trial was the reduction of the whole blood interferon gene signature in healthy volunteers, a pharmacodynamic marker relevant to SLE.[1][3][4]
Information on the clinical development of this compound is not publicly available, suggesting it is likely in the preclinical or very early discovery phase.
Experimental Protocols
In Vitro Kinase Inhibition Assay (for this compound)
-
Objective: To determine the IC50 values of this compound against IRAK4 and IRAK1.
-
Method: Kinase activity is measured using a radiometric assay with [γ-33P]ATP. Recombinant human IRAK4 or IRAK1 enzyme is incubated with a substrate peptide, ATP, and varying concentrations of the inhibitor. The incorporation of 33P into the substrate is quantified to determine the level of kinase inhibition.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Collagen-Induced Arthritis (CIA) Model in Rats (for PF-06650833)
-
Objective: To evaluate the in vivo efficacy of PF-06650833 in a model of rheumatoid arthritis.
-
Method: Male Lewis rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant. Upon the development of arthritis, rats are treated orally with PF-06650833 or vehicle control.
-
Endpoints: Clinical scores of arthritis severity, paw volume measurements, and histological analysis of joint inflammation and damage are assessed over the treatment period.
Summary and Future Directions
This compound and PF-06650833 are both potent inhibitors of IRAK4 with distinct characteristics that may make them suitable for different therapeutic applications.
-
PF-06650833 (Zimlovisertib) is a highly selective IRAK4 inhibitor that has demonstrated promising preclinical efficacy in models of autoimmune diseases and has a favorable safety profile in early clinical trials. Its development is more advanced, with a clear focus on rheumatologic conditions.
-
This compound is a dual IRAK1/IRAK4 inhibitor with preclinical data supporting its potential in hematological malignancies, specifically DLBCL, particularly in combination with other targeted agents. Its development appears to be at an earlier stage.
The choice between a highly selective IRAK4 inhibitor like PF-06650833 and a dual IRAK1/4 inhibitor like this compound will likely depend on the specific disease biology. For diseases where both IRAK1 and IRAK4 signaling are critical, a dual inhibitor may offer enhanced efficacy. Conversely, in indications where IRAK4 is the primary driver, a more selective agent might provide a better therapeutic window. Further clinical investigation will be crucial to fully elucidate the therapeutic potential of these two promising IRAK4 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IRAK3 PROTAC [openinnovation.astrazeneca.com]
- 3. astrazeneca.com [astrazeneca.com]
- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Confirming AZ1495-Induced Apoptosis: A Comparative Guide to Annexin V Staining
For researchers and drug development professionals investigating the pro-apoptotic potential of novel compounds like AZ1495, accurate and reliable detection of programmed cell death is paramount. This guide provides a comprehensive comparison of Annexin V staining with other common apoptosis detection methods, supported by experimental data and detailed protocols.
Annexin V Staining: A Primary Method for Detecting Early Apoptosis
Annexin V staining is a widely used and trusted method for identifying one of the earliest events in apoptosis: the externalization of phosphatidylserine (PS). In healthy, viable cells, PS is exclusively located on the inner leaflet of the plasma membrane. During the initial stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[1][2][3]
By co-staining with a viability dye such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD), which can only enter cells with compromised membrane integrity, it is possible to distinguish between different cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative[2]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[2]
Experimental Workflow for Annexin V Staining
Caption: Workflow of Annexin V & PI staining for apoptosis detection.
Comparative Analysis of Apoptosis Detection Methods
While Annexin V staining is a robust technique, other methods can provide complementary or confirmatory evidence of this compound-induced apoptosis. The choice of assay often depends on the specific research question, cell type, and available equipment.
| Method | Principle | Advantages | Disadvantages |
| Annexin V Staining | Detects externalized phosphatidylserine on the outer cell membrane.[2][3] | Detects early apoptosis.[2] Simple and rapid protocol.[2] | Can be sensitive to membrane damage from cell handling.[3] Requires specific calcium concentrations for binding.[3] |
| Caspase Activity Assays | Measures the activity of executioner caspases (e.g., Caspase-3/7), which are key mediators of apoptosis.[4] | Directly measures a key enzymatic event in the apoptotic pathway. High-throughput options are available. | Caspase activation can be transient and may be missed depending on the time point of analysis.[5] |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[6] | Can be used on fixed and permeabilized cells, allowing for correlation with other intracellular markers.[6] Suitable for tissue sections (in situ). | Detects a later apoptotic event than Annexin V. Can also label necrotic cells. |
| Mitochondrial Membrane Potential (ΔΨm) Assays | Measures the disruption of the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.[6][7] | Detects a very early apoptotic event. Dyes like JC-1 show a distinct fluorescence shift.[6][7] | Can be sensitive to cellular metabolic state and other non-apoptotic stimuli. |
Experimental Protocols
Annexin V Staining Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Induce Apoptosis: Treat cells with the desired concentration of this compound for the appropriate duration. Include untreated cells as a negative control.
-
Cell Harvesting:
-
For suspension cells, gently pellet the cells by centrifugation.
-
For adherent cells, carefully collect the supernatant (which may contain detached apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine the supernatant and the detached cells.
-
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[1][8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Staining:
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8]
Caspase-3/7 Activity Assay Protocol (General)
-
Induce Apoptosis: Treat cells with this compound as described above.
-
Cell Lysis: Lyse the cells using a buffer provided with the caspase activity assay kit.
-
Substrate Addition: Add a fluorogenic caspase-3/7 substrate to the cell lysate. This substrate is specifically cleaved by active caspase-3 and -7, releasing a fluorescent molecule.
-
Incubation: Incubate the reaction at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer or a plate reader. The fluorescence intensity is directly proportional to the caspase-3/7 activity.
Signaling Pathway of Apoptosis
Understanding the underlying molecular pathways of apoptosis is crucial for interpreting experimental results. This compound, as an apoptosis-inducing agent, likely triggers a cascade of signaling events leading to programmed cell death.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. 膜联蛋白V染色 | 赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
Validating AZ1495 Efficacy: The Definitive Role of IRAK4 Knockout Cell Lines
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a kinase inhibitor is a critical step. This guide provides a comparative analysis of the effects of AZ1495, a potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, in wild-type versus IRAK4 knockout cells. The use of knockout cell lines offers an unambiguous method to confirm that the observed cellular effects of this compound are directly mediated through its intended target, IRAK4.
This compound is a potent, orally active inhibitor of IRAK4, a key serine/threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] These pathways are crucial components of the innate immune system, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[2] Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, which then phosphorylates and activates IRAK1, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][4][5]
To rigorously validate that this compound's mechanism of action is indeed through the inhibition of IRAK4, a comparison of its effects on cells with and without the IRAK4 gene is the gold standard. IRAK4 knockout (KO) cell lines, which have had the gene encoding IRAK4 permanently removed, are invaluable tools for such validation studies.[6][7][8] Any cellular activity of this compound that is observed in wild-type (WT) cells but is absent in their IRAK4 KO counterparts can be confidently attributed to the specific inhibition of IRAK4.
Comparative Efficacy of this compound: Wild-Type vs. IRAK4 Knockout Cells
The following table summarizes the expected quantitative data from key experiments designed to validate the on-target effects of this compound. The data for the IRAK4 knockout cell line is representative of the expected outcome, where the specific inhibitory effect of this compound on the IRAK4 pathway is abrogated.
| Assay | Wild-Type Cells | IRAK4 Knockout Cells | Interpretation |
| This compound IC50 (Cellular Assay) | ~52 nM[1] | No significant inhibition of IRAK4-downstream signaling | Demonstrates that the inhibitory effect of this compound is dependent on the presence of IRAK4. |
| LPS-induced TNF-α Secretion | Dose-dependent inhibition by this compound | No significant TNF-α secretion upon LPS stimulation, regardless of this compound treatment | Confirms that this compound's anti-inflammatory effect is mediated through the IRAK4 pathway. |
| LPS-induced IL-6 Secretion | Dose-dependent inhibition by this compound | No significant IL-6 secretion upon LPS stimulation, regardless of this compound treatment | Further validates the on-target activity of this compound in suppressing pro-inflammatory cytokine production. |
| NF-κB Activation | Dose-dependent inhibition by this compound[1] | No significant NF-κB activation upon TLR/IL-1R stimulation | Shows that this compound's effect on this key transcription factor is IRAK4-dependent. |
| Cell Viability (in IRAK4-dependent cancer cells) | Dose-dependent decrease in viability[1] | No significant change in viability with this compound treatment | Indicates that the cytotoxic or anti-proliferative effects of this compound in specific cancer models are on-target. |
Visualizing the Validation Workflow
The following diagrams illustrate the IRAK4 signaling pathway, the experimental workflow for validating this compound, and a comparison of validation methodologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of IRAK 1/4 alleviates colitis by inhibiting TLR 4/NF-κB pathway and protecting the intestinal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Solving the IRAK-4 enigma: application of kinase-dead knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Kinase Inhibitor Specificity of AZ1495: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor AZ1495 with other selective IRAK4 inhibitors. The specificity of a kinase inhibitor is a critical factor in its development as a therapeutic agent, as off-target effects can lead to undesirable side effects. This document summarizes key quantitative data, details experimental protocols for assessing inhibitor specificity, and provides visual representations of relevant biological pathways and experimental workflows.
Comparative Analysis of Kinase Inhibitor Specificity
This compound is a potent, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and IRAK1.[1][2] To objectively assess its specificity, we compare its inhibitory activity (IC50) against its primary targets and a panel of off-target kinases with that of other known IRAK4 inhibitors, HS-243 and BAY1830839.
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Target Kinase(s) | Off-Target IC50 (nM) | Kinase Panel Screened |
| This compound | IRAK4 | 5[2] | CLK1 | 50 | 275 Kinases |
| IRAK1 | 23[2] | CLK2 | 5 | ||
| CLK4 | 8 | ||||
| Haspin | 4 | ||||
| HS-243 | IRAK4 | 20[3] | TAK1 | 500[3] | 468 Kinases |
| IRAK1 | 24[3] | ||||
| BAY1830839 | IRAK4 | 212 | Not specified in detail | Not specified in detail | KINOMEscan |
Summary of Findings:
-
This compound demonstrates high potency against its primary targets, IRAK4 and IRAK1. However, kinome screening revealed off-target activity against the CLK kinase family (CLK1, CLK2, CLK4) and Haspin kinase, with IC50 values in the low nanomolar range for CLK2 and Haspin.
-
HS-243 exhibits excellent selectivity for IRAK4 and IRAK1 with slightly lower potency compared to this compound.[3] Its off-target activity against TAK1 is significantly weaker (500 nM), indicating a high degree of specificity.[3]
-
BAY1830839 is an inhibitor of IRAK4, and while a KINOMEscan was performed, detailed public data on its off-target profile is limited.[4]
Experimental Protocols for Kinase Inhibitor Profiling
Several biochemical assay formats are available to determine the activity, potency, and selectivity of kinase inhibitors.[5] The most common methods include radiometric assays, and fluorescence- or luminescence-based assays.[5] Below is a representative protocol for a widely used method for assessing kinase inhibitor specificity, the KINOMEscan™ competition binding assay, which is relevant to the data presented.
Protocol: KINOMEscan™ Competition Binding Assay
This method quantitatively measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
Materials:
-
DNA-tagged kinases
-
Immobilized, active-site directed ligands on a solid support (e.g., beads)
-
Test compound (e.g., this compound)
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
Quantitative PCR (qPCR) reagents
Procedure:
-
Reaction Assembly: A mixture of the DNA-tagged kinase, the immobilized ligand, and the test compound at various concentrations is prepared in a multi-well plate.
-
Incubation: The reaction plate is incubated to allow the binding components to reach equilibrium.
-
Washing: The solid support is washed to remove any unbound kinase.
-
Elution: The bound kinase is eluted from the solid support.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR. The signal is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: The results are used to calculate the dissociation constant (Kd) or the percentage of kinase inhibited at a specific concentration, which can be converted to an IC50 value.
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for kinase inhibitor specificity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Proper Disposal Procedures for AZ1495: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of AZ1495, an orally active interleukin-1 receptor associated kinase 4 (IRAK4) inhibitor used in research.
This compound is a potent compound, and adherence to proper disposal protocols is crucial to protect personnel and the environment.[1][2][3] The following procedures are based on general best practices for laboratory chemical waste management and should be supplemented by a thorough review of the compound-specific Safety Data Sheet (SDS) and institutional guidelines.[4][5][6][7][8][9]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Weight | 385.5 g/mol | [2][3] |
| IRAK4 IC₅₀ | 0.005 µM (enzymatic), 0.052 µM (cellular) | [1] |
| IRAK1 IC₅₀ | 0.023 µM | [1] |
| Solubility in DMSO | ≥ 5 mg/mL | [3] |
| Storage (Powder) | -20°C for 3 years | [3][10] |
| Storage (in Solvent) | -80°C for 1 year | [3] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure is intended as a guide and should be adapted to comply with all applicable federal, state, and local regulations.[6][8]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.[11]
2. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as unused powder, contaminated labware (e.g., pipette tips, microfuge tubes), and contaminated PPE, in a designated, clearly labeled hazardous waste container.[4][5]
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and rinsates, in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.[4]
-
Sharps Waste: Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated sharps container.[9]
3. Decontamination of Labware:
-
Reusable labware that has come into contact with this compound should be decontaminated. A common procedure involves rinsing with a suitable solvent (such as ethanol or a detergent solution) to remove the compound, followed by thorough washing. The initial rinsate must be collected as hazardous liquid waste.[4]
4. Packaging and Labeling:
-
All waste containers must be securely sealed to prevent leaks or spills.[4]
-
Label each container clearly with "Hazardous Waste," the name of the chemical ("this compound"), the approximate quantity, and the date of accumulation. Follow your institution's specific labeling requirements.
5. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[9]
6. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9] Never dispose of this compound down the drain or in the regular trash.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. selleckchem.com [selleckchem.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. static.azdeq.gov [static.azdeq.gov]
- 8. epa.gov [epa.gov]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. selleck.co.jp [selleck.co.jp]
- 11. phoenixpeptide.com [phoenixpeptide.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
